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  • Product: 2-Hydroxy-5-methyl-3-nitrobenzoic acid
  • CAS: 59672-93-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Methodologies of 2-Hydroxy-5-methyl-3-nitrobenzoic Acid

As pharmaceutical research and advanced materials science increasingly rely on highly functionalized aromatic scaffolds, 2-hydroxy-5-methyl-3-nitrobenzoic acid (CAS: 59672-93-4) has emerged as a critical intermediate. St...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical research and advanced materials science increasingly rely on highly functionalized aromatic scaffolds, 2-hydroxy-5-methyl-3-nitrobenzoic acid (CAS: 59672-93-4) has emerged as a critical intermediate. Structurally, it is a heavily substituted derivative of salicylic acid, featuring a precise arrangement of electron-donating and electron-withdrawing groups. This specific substitution pattern not only dictates its unique physicochemical behavior but also its regioselective reactivity and pharmacological potential.

This guide provides an in-depth, mechanistic analysis of the compound’s properties, validated synthetic workflows, and downstream applications, designed specifically for drug development professionals and synthetic chemists.

Physicochemical Profiling & Structural Causality

Understanding the macroscopic properties of 2-hydroxy-5-methyl-3-nitrobenzoic acid requires an analysis of its molecular microenvironment. The compound features a benzene ring substituted at four positions: a carboxylic acid (-COOH) at C-1, a hydroxyl group (-OH) at C-2, a nitro group (-NO₂) at C-3, and a methyl group (-CH₃) at C-5.

Quantitative Data Summary
PropertyValueMechanistic Driver
CAS Number 59672-93-4N/A
Molecular Formula C₈H₇NO₅N/A
Molecular Weight 197.14 g/mol N/A
Melting Point ~182 °C 1High crystalline lattice energy driven by strong intermolecular hydrogen bonding between the carboxylic acid and nitro groups.
pKa ~4.5 1The inductive electron-withdrawing effect (-I) of the C-3 nitro group stabilizes the carboxylate anion, slightly increasing acidity compared to standard alkyl-benzoic acids.
Solubility Soluble in water 1Facilitated by the highly polar -OH, -COOH, and -NO₂ groups which readily form hydrogen bonds with aqueous solvent networks.
SMILES CC1=CC(=C(C(=C1)[O-])O)C(=O)ON/A

Causality in Structural Dynamics: The spatial proximity of the C-2 hydroxyl and the C-1 carboxylic acid inherently leads to intramolecular hydrogen bonding. However, the introduction of the strongly electron-withdrawing nitro group at C-3 creates a competing dipole, pulling electron density away from the hydroxyl oxygen. This electronic tension makes the aromatic ring highly susceptible to specific nucleophilic and electrophilic transformations while maintaining a stable core structure suitable for biological interaction 2.

Regioselective Synthesis Workflow

The synthesis of 2-hydroxy-5-methyl-3-nitrobenzoic acid relies on the electrophilic aromatic substitution (nitration) of 2-hydroxy-5-methylbenzoic acid. The regiochemical outcome is entirely dictated by the synergistic directing effects of the pre-existing functional groups. The hydroxyl moiety at C-2 acts as a powerful electron-donating group via resonance (+M effect), strongly activating the ortho and para positions. With the para position (C-5) blocked by the methyl group, and the C-1 position occupied by the carboxylate, electrophilic attack by the nitronium ion (NO₂⁺) is exclusively funneled to the C-3 position.

Self-Validating Protocol: Electrophilic Nitration
  • Activation of Nitrating Agent: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, slowly add concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄). Causality: The sulfuric acid acts as a superacid catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺) and water.

  • Substrate Addition: Gradually add 2-hydroxy-5-methylbenzoic acid to the acid mixture.

  • Thermal Control (Critical Step): Maintain the reaction temperature strictly below 50°C 2. Causality: The phenol ring is highly activated. Exceeding 50°C will lead to oxidative cleavage of the aromatic ring by the nitric acid and promote unselective dinitration.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Isolation: Pour the mixture over crushed ice. The sudden shift in polarity and temperature causes the highly crystalline 2-hydroxy-5-methyl-3-nitrobenzoic acid to precipitate.

  • Validation: Filter the precipitate, wash with cold distilled water to remove residual acids, and confirm purity via ¹H NMR (specifically noting the disappearance of the C-3 proton signal).

SynthesisWorkflow SM Starting Material 2-Hydroxy-5-methylbenzoic acid Reagents Nitrating Agent Conc. HNO₃ + H₂SO₄ SM->Reagents Dissolution Reaction Electrophilic Aromatic Substitution Regioselective Attack at C-3 Reagents->Reaction Generation of NO₂⁺ Control Thermal Control Maintain T < 50°C Reaction->Control Exothermic Control Isolation Isolation & Validation Precipitation, Filtration & NMR Control->Isolation Quench in Ice Water Product Target Compound 2-Hydroxy-5-methyl-3-nitrobenzoic acid Isolation->Product Yield Confirmation

Fig 1. Step-by-step synthetic workflow and validation for regioselective nitration.

Chemical Reactivity and Downstream Derivatization

The highly functionalized nature of 2-hydroxy-5-methyl-3-nitrobenzoic acid makes it a versatile building block for downstream pharmaceutical synthesis.

Protocol: Fischer Esterification to Ethyl 2-hydroxy-5-methyl-3-nitrobenzoate

Esterification is frequently utilized to increase the lipophilicity of the compound for cellular assays.

  • Dissolution: Dissolve 10 grams of 2-hydroxy-5-methyl-3-nitrobenzoic acid in 50 mL of absolute ethanol 3.

  • Catalysis: Add 3 mL of concentrated sulfuric acid [[3]](). Causality: The acid protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the ethanol.

  • Reflux: Heat the mixture under reflux conditions for several hours. The continuous removal of water (or shifting of equilibrium via excess ethanol) drives the reaction forward.

  • Neutralization & Recovery: Cool the mixture and neutralize with aqueous sodium bicarbonate 3. Causality: Bicarbonate neutralizes the H₂SO₄ catalyst and deprotonates any unreacted starting acid, pulling it into the aqueous phase while the hydrophobic ethyl ester remains in the organic phase, ensuring a self-purifying workup.

Nitro Reduction

The nitro group can be reduced to an amine using reducing agents such as iron filings or tin in hydrochloric acid (Béchamp reduction) 2. This is a vital pathway for generating amino-salicylic acid derivatives, which are heavily utilized in developing targeted therapeutics.

Pharmacological Relevance & Mechanism of Action

In drug development, 2-hydroxy-5-methyl-3-nitrobenzoic acid is primarily investigated for its role as an anti-inflammatory agent 2.

Mechanistic Causality: Its structural homology to salicylic acid allows it to act as a competitive inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of pro-inflammatory prostaglandins. The addition of the 5-methyl group increases the compound's hydrophobic interactions within the COX active site channel. Simultaneously, the 3-nitro group alters the pKa of the adjacent hydroxyl group and provides a strong dipole that can engage in novel hydrogen bonding or electrostatic interactions with arginine or tyrosine residues within the receptor pocket, potentially offering a modulated selectivity profile compared to traditional NSAIDs.

Pathways cluster_reactions Chemical Derivatization cluster_pharma Pharmacological Mechanism Core 2-Hydroxy-5-methyl- 3-nitrobenzoic acid Ester Fischer Esterification (Ethyl Ester) Core->Ester EtOH, H₂SO₄ Reflux Red Béchamp Reduction (Amino Derivative) Core->Red Fe, HCl Reduction COX Cyclooxygenase (COX) Inhibition Core->COX Active Site Binding AntiInflam Prostaglandin Suppression (Anti-inflammatory) COX->AntiInflam Enzymatic Blockade

Fig 2. Downstream chemical derivatization and pharmacological mechanism of action.

References

  • Buy 2-Hydroxy-5-methyl-3-nitrobenzoic acid (EVT-3191403) - EvitaChem. 2

  • Buy Ethyl 2-hydroxy-5-methyl-3-nitrobenzoate (EVT-8554948) - EvitaChem. 3

  • 2-Hydroxy-5-methyl-3-nitrobenzoic acid properties - EvitaChem. 1

Sources

Exploratory

2-Hydroxy-5-methyl-3-nitrobenzoic Acid: Structural Dynamics, Regioselective Synthesis, and Pharmacological Applications

Executive Summary 2-Hydroxy-5-methyl-3-nitrobenzoic acid (CAS No. 59672-93-4), frequently referred to in literature as 3-nitro-5-methylsalicylic acid, is a highly functionalized nitroaromatic compound[1]. Serving as a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxy-5-methyl-3-nitrobenzoic acid (CAS No. 59672-93-4), frequently referred to in literature as 3-nitro-5-methylsalicylic acid, is a highly functionalized nitroaromatic compound[1]. Serving as a critical intermediate in both pharmaceutical drug development and advanced material science, this compound is prized for its unique electronic properties and predictable reactivity[2]. As an application scientist, understanding the steric and electronic interplay of its four distinct functional groups is paramount for optimizing its synthesis and leveraging its mechanism of action in biochemical assays, particularly in anti-inflammatory drug design[2].

Molecular Architecture and Electronic Properties

The chemical behavior of 2-hydroxy-5-methyl-3-nitrobenzoic acid is dictated by the synergistic and antagonistic electronic effects of its substituents on the central benzene ring[2]:

  • Hydroxyl Group (-OH) at C2: Exerts a strong electron-donating resonance effect (+M), highly activating the ring toward electrophilic aromatic substitution. It also forms an intramolecular hydrogen bond with the adjacent carboxyl group, significantly lowering the pKa of the acid compared to standard benzoic acid[2].

  • Carboxyl Group (-COOH) at C1: Acts as an electron-withdrawing, meta-directing group (-M). It provides the primary site for esterification and salt formation in drug formulation[2].

  • Methyl Group (-CH3) at C5: Provides weak electron donation via hyperconjugation (+I). Crucially, its bulk dictates the hydrophobic character of the molecule and provides severe steric hindrance at the C5 position, which is vital for synthetic regiocontrol[2],[3].

  • Nitro Group (-NO2) at C3: A strongly deactivating, electron-withdrawing group (-M, -I) that stabilizes the conjugate base of the hydroxyl group, further enhancing the compound's acidity and altering its binding affinity in enzymatic pockets[2].

Table 1: Physicochemical Data Summary
PropertySpecification
Chemical Name 2-Hydroxy-5-methyl-3-nitrobenzoic acid
Common Synonym 3-Nitro-5-methylsalicylic acid
CAS Registry Number 59672-93-4[1],[4]
Molecular Formula C₈H₇NO₅[1]
Molecular Weight 197.14 g/mol [1]
Melting Point ~182 °C[5]
Appearance Solid (typically yellow/orange powder)

Regioselective Synthesis Protocol: Mixed-Acid Nitration

Causality and Experimental Design

In typical electrophilic aromatic substitutions of phenols, over-nitration and oxidative cleavage are significant risks. To synthesize 2-hydroxy-5-methyl-3-nitrobenzoic acid with >80% yield, 5-methylsalicylic acid is utilized as the starting material[3].

The rationale is rooted in steric and electronic control: The hydroxyl group strongly directs the incoming nitronium ion ( NO2+​ ) to its ortho and para positions. Because the para position (C5) is already blocked by the methyl group, the electrophile is forced exclusively to the ortho position (C3)[3]. This strategic use of steric hindrance prevents the formation of unwanted regioisomers and oxazine byproducts[3].

Step-by-Step Methodology

This protocol is designed as a self-validating system; the strict temperature control prevents exothermic runaway, while TLC monitoring ensures reaction completion before quenching.

  • Pre-cooling & Dissolution: Dissolve 10.0 g of 5-methylsalicylic acid in 40 mL of concentrated sulfuric acid ( H2​SO4​ ) in a round-bottom flask. Submerge the flask in an ice-salt bath to bring the internal temperature strictly to 0–5 °C [3]. (Causality: H2​SO4​ acts as both a solvent and a catalyst. Low temperatures prevent the oxidative degradation of the phenol ring).

  • Nitronium Ion Generation: In a separate addition funnel, prepare a nitrating mixture of 4.5 mL concentrated nitric acid ( HNO3​ ) and 5 mL concentrated H2​SO4​ .

  • Electrophilic Aromatic Substitution: Add the nitrating mixture dropwise to the stirring substrate solution over 30 minutes. Maintain the temperature below 5 °C to control the extent of nitration[2].

  • Reaction Monitoring: Allow the mixture to stir for an additional 2 hours at 5 °C. Validate the consumption of the starting material via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Quenching & Isolation: Once complete, pour the reaction mixture slowly over 200 g of crushed ice with vigorous stirring. The target compound, 2-hydroxy-5-methyl-3-nitrobenzoic acid, will precipitate as a crude yellow solid.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water until the filtrate is pH neutral, and recrystallize from an ethanol/water mixture to achieve analytical purity.

Synthesis A 5-Methylsalicylic Acid (Starting Material) B Nitrating Mixture (HNO3 / H2SO4, 0-5°C) A->B C Electrophilic Aromatic Substitution B->C D 2-Hydroxy-5-methyl- 3-nitrobenzoic acid (Target Compound) C->D

Fig 1: Regioselective synthesis workflow of 2-hydroxy-5-methyl-3-nitrobenzoic acid.

Pharmacological Mechanism: Cyclooxygenase (COX) Inhibition

Beyond its utility as a synthetic intermediate, 2-hydroxy-5-methyl-3-nitrobenzoic acid is actively investigated for its pharmacological properties, primarily as an anti-inflammatory agent[2].

The compound operates via structural mimicry. Because it is a derivative of salicylic acid, it can successfully enter the hydrophobic channel of Cyclooxygenase (COX) enzymes[2],[5]. Once inside the active site, the carboxyl and hydroxyl groups anchor the molecule via hydrogen bonding to the enzyme's catalytic residues (such as Arg120 and Tyr385 in COX-1/COX-2).

Crucially, the addition of the electron-withdrawing nitro group at C3 alters the electron density of the aromatic ring, potentially enhancing the binding affinity or altering the residence time of the inhibitor within the COX active site. By competitively inhibiting COX enzymes, the compound halts the conversion of arachidonic acid into prostaglandins (e.g., PGE2), thereby directly suppressing downstream inflammation and pain signaling pathways[2],[5].

COX_Pathway cluster_0 Arachidonic Acid Cascade AA Arachidonic Acid COX Cyclooxygenase (COX-1 / COX-2) AA->COX PG Prostaglandins (e.g., PGE2) COX->PG Inflam Inflammation & Pain Signaling PG->Inflam Drug 2-Hydroxy-5-methyl- 3-nitrobenzoic acid Drug->COX Competitive Inhibition

Fig 2: Mechanism of action for COX inhibition and prostaglandin suppression.

Conclusion

2-Hydroxy-5-methyl-3-nitrobenzoic acid exemplifies how precise functional group manipulation can dictate both chemical synthesis and biological interaction. By leveraging the steric bulk of a methyl group to force regioselective nitration, researchers can efficiently produce this compound at scale. Its subsequent ability to modulate cyclooxygenase activity underscores its continuing value in medicinal chemistry and the development of next-generation anti-inflammatory therapeutics.

References

  • Title: 2-Hydroxy-5-methyl-3-nitrobenzoic acid Source: LookChem URL: [Link]

Sources

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and pKa Determination of 2-Hydroxy-5-methyl-3-nitrobenzoic Acid

Executive Summary In pharmaceutical development and fine chemical synthesis, the exact acid dissociation constant (pKa) of an intermediate dictates its solubility, reactivity, and purification parameters. 2-Hydroxy-5-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and fine chemical synthesis, the exact acid dissociation constant (pKa) of an intermediate dictates its solubility, reactivity, and purification parameters. 2-Hydroxy-5-methyl-3-nitrobenzoic acid (CAS: 59672-93-4)—also known as 5-methyl-3-nitrosalicylic acid—is a highly functionalized aromatic compound used in the synthesis of anti-inflammatory drugs.

Currently, commercial datasheets report the pKa of this compound as approximately 4.5 [1]. However, as a Senior Application Scientist, I must emphasize that accepting this value without critical evaluation poses a severe risk to downstream workflows. Based on linear free-energy relationships, this reported value is a thermodynamic anomaly. This whitepaper deconstructs the structural causality behind the molecule's true acidity and provides a self-validating experimental framework to determine its exact pKa.

Structural & Electronic Analysis (Causality)

To understand the true pKa of 2-hydroxy-5-methyl-3-nitrobenzoic acid, we must analyze the independent and synergistic electronic effects of its substituents on the salicylic acid core (pKa = 2.97):

  • The 5-Methyl Group (+I Effect): The methyl group at the para position relative to the hydroxyl (and meta to the carboxyl) exerts a mild electron-donating inductive effect. This slightly destabilizes the carboxylate anion, which is why the pKa of1 [2].

  • The 3-Nitro Group (-I, -M Effects): The nitro group is one of the most powerful electron-withdrawing groups. Positioned ortho to the hydroxyl and meta to the carboxyl group, it heavily drains electron density from the aromatic ring through both inductive and resonance effects. This massive stabilization of the conjugate base drastically lowers the pKa, as seen in 2 [3].

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carboxylate anion, locking it in a planar conformation and further driving down the pKa1.

The Verdict: The combined substituent effects dictate that the true pKa1 (carboxylic acid deprotonation) of 2-hydroxy-5-methyl-3-nitrobenzoic acid must lie in the range of 1.9 to 2.2 . The3 [1] is highly likely an error—either an uncalibrated algorithmic prediction, a misattribution to the phenolic pKa2, or a measurement of a specific formulated salt rather than the free acid.

Molecular_Deprotonation H2A H2A (Neutral) 2-Hydroxy-5-methyl-3-nitrobenzoic acid HA HA- (Monoanion) Deprotonated Carboxyl Group H2A->HA pKa1 ≈ 2.0 (Theoretical) Reported: ~4.5 A2 A2- (Dianion) Deprotonated Phenolic Group HA->A2 pKa2 ≈ 10.5 (Theoretical)

Deprotonation pathway of 2-hydroxy-5-methyl-3-nitrobenzoic acid highlighting pKa transitions.

Quantitative Data Overview

To contextualize the theoretical acidity, the table below summarizes the experimental pKa values of the core structural analogs.

CompoundKey SubstituentsExperimental pKa1 (Carboxyl)Reference
Salicylic AcidNone2.97Standard Literature
5-Methylsalicylic Acid5-CH₃3.12[2]
3-Nitrosalicylic Acid3-NO₂1.87[3]
2-Hydroxy-5-methyl-3-nitrobenzoic acid 5-CH₃, 3-NO₂ ~4.5 (Reported) / ~2.0 (Theoretical) [1] / Calculated

Self-Validating Experimental Protocol for Exact pKa Determination

Because the literature presents a discrepancy, researchers must determine the exact pKa empirically. The following protocol utilizes a Dual Potentiometric-Spectrophotometric Titration . This is a self-validating system: the potentiometric Gran plot provides a macroscopic thermodynamic measurement, while the UV-Vis spectrophotometer tracks the microscopic electronic shifts of the nitroaromatic chromophore. If the two derived pKa values do not converge within ±0.05 units, the system flags an error in electrode calibration or sample purity.

Phase 1: System Preparation & Causality
  • Solvent Degassing: Boil ultra-pure Milli-Q water and purge with N₂ gas for 30 minutes.

    • Causality: Atmospheric CO₂ dissolves in water to form carbonic acid (pKa ~6.3). In precision titrations, trace carbonic acid will skew the inflection points of the titration curve, leading to artificially high pKa calculations.

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 1.68, 4.01, and 7.00) at a strict 25.0 ± 0.1 °C.

Phase 2: Yasuda-Shedlovsky Co-Solvent Titration

Because the neutral species (H₂A) of this compound has limited aqueous solubility, titrating in pure water will cause precipitation, invalidating the Nernstian response.

  • Prepare 1.0 mM solutions of 2-hydroxy-5-methyl-3-nitrobenzoic acid in four different Methanol/Water mixtures (10%, 20%, 30%, and 40% v/v MeOH).

  • Titrate each solution with standardized 0.1 M KOH under a continuous N₂ blanket.

  • Causality: By measuring the apparent pKa in varying dielectric constants, you can use the Yasuda-Shedlovsky extrapolation (plotting apparent pKa vs. the inverse dielectric constant of the solvent mixture) to mathematically determine the exact pKa at 0% organic solvent.

Phase 3: Spectrophotometric Validation
  • Route the titration solution through a flow-cell into a UV-Vis spectrophotometer.

  • Monitor the absorbance at the isosbestic point and the λmax​ of the nitroaromatic conjugate base (typically around 350-400 nm).

  • Causality: As the carboxyl group deprotonates, the electron density shifts across the conjugated aromatic ring, altering the UV-Vis absorption profile. Plotting Absorbance vs. pH yields an independent sigmoidal curve. The inflection point of this curve is the exact pKa.

Workflow S1 1. Sample Prep N2-purged Co-solvent System S2 2. Titration 0.1M KOH Potentiometric Addition S1->S2 Eliminates CO2 interference S3 3. UV-Vis Monitoring Track Chromophore Shifts S2->S3 Synchronized data capture S4 4. Yasuda-Shedlovsky Extrapolate to 0% Co-solvent S3->S4 Resolves solubility limits S5 5. Gran Plot Validation Verify Equivalence Points S4->S5 Self-validating output

Self-validating experimental workflow for exact pKa determination via UV-Vis and potentiometry.

Conclusion

Relying on generalized commercial data for highly functionalized intermediates can lead to catastrophic failures in drug formulation, extraction scaling, and chromatographic method development. By understanding the causal electronic effects of the 5-methyl and 3-nitro substituents, scientists can confidently predict a pKa1 near 2.0 for 2-hydroxy-5-methyl-3-nitrobenzoic acid, and utilize the dual-methodology protocol above to secure an exact, self-validated experimental value.

References

  • Title: Buy 2-Hydroxy-5-methyl-3-nitrobenzoic acid (EVT-3191403) Source: EvitaChem URL: [3]

  • Title: Metal ion catalysis of the decomposition of transient 2-carboxy-2,5-cyclohexadienones in aqueous solution Source: CDN Science Pub URL: [1]

  • Title: 3-Nitrosalicylic acid CAS#: 85-38-1 Source: ChemicalBook URL: [2]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Hydroxy-5-methyl-3-nitrobenzoic acid

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. This guide offer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. This guide offers an in-depth analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 2-hydroxy-5-methyl-3-nitrobenzoic acid (C₈H₇NO₅), a substituted aromatic carboxylic acid.[1] The unique arrangement of hydroxyl, methyl, nitro, and carboxylic acid functional groups on the benzene ring results in a distinct and predictable set of spectral data.[1] Understanding these spectra is crucial for researchers, scientists, and professionals in drug development for structure verification, purity assessment, and mechanistic studies. This document will elucidate the predicted spectral features, explain the underlying principles of chemical shifts and coupling constants, provide a detailed experimental protocol, and serve as a comprehensive reference for the NMR characterization of this molecule.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 2-hydroxy-5-methyl-3-nitrobenzoic acid is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons, which is a composite of the effects of the various substituents on the aromatic ring.[2] Electron-donating groups, such as the hydroxyl (-OH) and methyl (-CH₃) groups, tend to shield aromatic protons, causing their signals to appear at a lower chemical shift (upfield).[2] Conversely, electron-withdrawing groups, like the nitro (-NO₂) and carboxylic acid (-COOH) groups, deshield aromatic protons, shifting their signals to a higher chemical shift (downfield).[2]

The predicted ¹H NMR data is summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4~8.0 - 8.2d~2-31H
H-6~7.8 - 8.0d~2-31H
-CH₃~2.3 - 2.5s-3H
-COOH~10 - 13br s-1H
-OHVariable, often broadbr s-1H
Rationale for Assignments:
  • Aromatic Protons (H-4 and H-6): These two protons are on the aromatic ring. They are expected to appear as doublets due to coupling with each other. The coupling constant will be small (~2-3 Hz), which is characteristic of a meta-coupling.[3] H-4 is ortho to the strongly electron-withdrawing nitro group and para to the electron-withdrawing carboxylic acid group, which will cause it to be significantly deshielded and appear at a higher chemical shift. H-6 is ortho to the electron-donating hydroxyl group and para to the weakly electron-donating methyl group, but also ortho to the carboxylic acid group. The net effect will likely result in H-6 being slightly more shielded than H-4.

  • Methyl Protons (-CH₃): The protons of the methyl group are attached to the aromatic ring. They will appear as a singlet as there are no adjacent protons to couple with. Its chemical shift is expected in the typical range for an aryl methyl group.

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a very high chemical shift, often between 10 and 13 ppm.[3][4][5] Its broadness is due to hydrogen bonding and chemical exchange.

  • Hydroxyl Proton (-OH): The chemical shift of the phenolic hydroxyl proton can be highly variable and is often observed as a broad singlet. Its position is dependent on concentration, solvent, and temperature due to hydrogen bonding. In some cases, it may exchange with residual water in the solvent, leading to a very broad signal or no observable signal at all.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in 2-hydroxy-5-methyl-3-nitrobenzoic acid will give rise to a distinct signal. The chemical shifts of the carbon atoms are also heavily influenced by the attached substituents.[6] Electron-withdrawing groups generally cause a downfield shift (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).

The predicted ¹³C NMR data is summarized in the table below.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (-COOH)~165 - 170
C-2 (-OH)~155 - 160
C-3 (-NO₂)~140 - 145
C-4~125 - 130
C-5 (-CH₃)~135 - 140
C-6~120 - 125
C-ipso (of -COOH)~128 - 133
-CH₃~20 - 25
Rationale for Assignments:
  • Carbonyl Carbon (C-1): The carbon of the carboxylic acid group is the most deshielded carbon and will appear at the highest chemical shift, typically in the range of 165-170 ppm.[5][7]

  • Aromatic Carbons:

    • C-2: This carbon is attached to the strongly electron-donating hydroxyl group, which would normally shield it. However, it is also adjacent to two electron-withdrawing groups, leading to a complex interplay of effects that likely results in a downfield shift.

    • C-3: Attached to the strongly electron-withdrawing nitro group, this carbon will be significantly deshielded.

    • C-4: This carbon bears a hydrogen and is influenced by the adjacent nitro and methyl-bearing carbons.

    • C-5: The carbon attached to the methyl group will have its chemical shift influenced by the methyl substituent.

    • C-6: This carbon, bearing a hydrogen, is ortho to the hydroxyl and carboxylic acid groups.

    • C-ipso (of -COOH): The carbon to which the carboxylic acid is attached will be deshielded. Aromatic carbons generally resonate in the 120-150 ppm range.[8]

  • Methyl Carbon (-CH₃): The carbon of the methyl group is an aliphatic carbon and will appear at a much lower chemical shift, typically around 20-25 ppm.

Molecular Structure and Atom Numbering

To aid in the discussion of the NMR data, the molecular structure of 2-hydroxy-5-methyl-3-nitrobenzoic acid with the IUPAC numbering system is provided below.

Caption: Molecular structure of 2-hydroxy-5-methyl-3-nitrobenzoic acid.

Experimental Protocol

The following is a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for 2-hydroxy-5-methyl-3-nitrobenzoic acid.

I. Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good first choice as it readily dissolves carboxylic acids and allows for the observation of exchangeable protons (-COOH and -OH). Deuterated chloroform (CDCl₃) can also be used, but the solubility of the compound may be lower.[9] The use of D₂O as a solvent will result in the exchange of the acidic protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum.[10]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 2-hydroxy-5-methyl-3-nitrobenzoic acid.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7][9] Often, modern NMR spectrometers use the residual solvent peak as a secondary reference.

II. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:
  • Spectrometer Frequency: 400 MHz

  • Number of Scans: 16-64 (depending on sample concentration)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Pulse Width: Calibrated 90° pulse

  • Spectral Width: -2 to 16 ppm

For ¹³C NMR:
  • Spectrometer Frequency: 100 MHz

  • Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30)

  • Spectral Width: 0 to 220 ppm

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both the ¹H and ¹³C spectra.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) transfer Transfer to NMR Tube weigh->transfer dissolve Dissolve in Deuterated Solvent instrument Place in NMR Spectrometer dissolve->instrument transfer->dissolve setup Set Parameters (¹H and ¹³C) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference analyze Integrate & Peak Pick reference->analyze report Analyzed Spectrum analyze->report Final Spectrum

Caption: Experimental workflow for NMR analysis.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-hydroxy-5-methyl-3-nitrobenzoic acid provides a detailed electronic and structural map of the molecule. The predicted chemical shifts and coupling patterns are a direct consequence of the interplay between the electron-donating and electron-withdrawing substituents on the aromatic ring. This guide serves as a foundational resource for the accurate interpretation of the NMR data for this compound and similar substituted aromatic systems. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality, reproducible spectra, which are essential for rigorous scientific investigation in academic and industrial research settings.

References

  • Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. OA Monitor Ireland. Available at: [Link]

  • The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. PMC. Available at: [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. Available at: [Link]

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. ResearchGate. Available at: [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-River Falls. Available at: [Link]

  • Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms. Lviv Polytechnic National University. Available at: [Link]

  • Substituent effects on one-bond 13C-13C NMR coupling constants in aromatic carbonyl compounds. ACS Publications. Available at: [Link]

  • Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry. Available at: [Link]

  • APPENDIX 2. DSpace@MIT. Available at: [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Royal Society of Chemistry. Available at: [Link]

  • 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

  • Proton Chemical Shifts in NMR. Modgraph. Available at: [Link]

  • Ch 13 - Aromatic H. University of Calgary. Available at: [Link]

  • Interpreting the 13 C NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Supporting Information. CDC Stacks. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • 13C NMR Substituent Effects on para-Substituted Tolans. eGrove. Available at: [Link]

  • Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. ACS Publications. Available at: [Link]

  • Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?. ResearchGate. Available at: [Link]

  • 13C NMR Chemical Shift Table. University of Colorado Boulder. Available at: [Link]

  • Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Available at: [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]

  • 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). NP-MRD. Available at: [Link]

  • Methyl 2-hydroxy-3-nitrobenzoate. PMC. Available at: [Link]

  • methyl 5-hydroxy-2-methyl-3-nitrobenzoate. Chemical Synthesis Database. Available at: [Link]

  • Label the peaks for the 1H NMR and 13C NMR spectra for 3-nitrobenzoic acid. Chegg. Available at: [Link]

  • 2-Hydroxy-3-methyl-benzoic acid. SpectraBase. Available at: [Link]

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Foundational

Crystallographic Profiling and X-Ray Diffraction (XRD) Analysis of 2-Hydroxy-5-methyl-3-nitrobenzoic Acid: A Technical Guide

Executive Summary For researchers and drug development professionals, the solid-state characterization of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable phase of development. 2-Hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the solid-state characterization of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable phase of development. 2-Hydroxy-5-methyl-3-nitrobenzoic acid (CAS 59672-93-4)—also known as 5-methyl-3-nitrosalicylic acid—is a highly functionalized aromatic compound utilized as a critical intermediate in the synthesis of anti-inflammatory therapeutics[1].

This whitepaper provides an authoritative, step-by-step methodology for the crystallographic analysis and X-Ray Diffraction (XRD) profiling of this compound. By examining the causality behind solvent selection, supramolecular synthon formation, and diffraction data refinement, this guide serves as a self-validating system for structural chemists.

Molecular Anatomy & Supramolecular Synthon Engineering

The molecular structure of 2-hydroxy-5-methyl-3-nitrobenzoic acid features a benzene ring substituted with four distinct functional groups: a hydroxyl group (-OH), a methyl group (-CH3), a nitro group (-NO2), and a carboxylic acid group (-COOH)[1].

The Causality of Crystal Packing

In solid-state chemistry, the arrangement of molecules is governed by predictable intermolecular interactions known as supramolecular synthons. Drawing from highly characterized structural analogs like [2] and[3], we can map the expected crystallographic behavior of the 5-methyl-3-nitro derivative:

  • Intramolecular Locking: The phenolic hydroxyl group acts as a strong hydrogen bond donor to the adjacent carbonyl oxygen of the carboxylic acid. This intramolecular O−H⋯O=C bond locks the molecule into a planar conformation[4].

  • Primary Intermolecular Synthons: Because the hydroxyl group is internally sequestered, the carboxylic acid group is forced to act as the primary intermolecular bridge, typically forming centrosymmetric R22​(8) carboxylic acid dimers[5].

  • Steric & Electronic Modulation: The electron-withdrawing nitro group at the 3-position increases the acidity of the system and participates in weak C−H⋯O interactions, while the hydrophobic methyl group at the 5-position dictates the π−π stacking distance between adjacent aromatic planes[1].

G A 2-Hydroxy-5-methyl- 3-nitrobenzoic acid B Intramolecular H-Bond (OH ··· O=C) A->B C Intermolecular H-Bond (Carboxyl Dimers) A->C D Nitro Group Interactions A->D E Supramolecular Architecture B->E C->E D->E

Supramolecular synthon logic dictating crystal packing in nitro-substituted salicylic acids.

Experimental Protocol: Single Crystal Growth

Substituted salicylic acids are notoriously prone to pseudopolymorphism (the formation of solvates). For instance, crystallization in the presence of 1,4-dioxane frequently yields disordered solvates due to simultaneous O−H⋯O and C−H⋯O bond formation between the donor-rich acid and the multiple-acceptor solvent[6].

To obtain a pure, unsolvated phase of 2-hydroxy-5-methyl-3-nitrobenzoic acid, the following self-validating protocol is recommended:

Step-by-Step Crystallization Methodology
  • Solvent Selection: Select a binary solvent system of absolute ethanol and a non-polar anti-solvent (e.g., hexanes or heptane). Ethanol facilitates complete dissolution, while the anti-solvent forces nucleation without acting as a hydrogen-bond acceptor[7].

  • Dissolution: Suspend 50 mg of the API in 2 mL of absolute ethanol. Apply gentle heating (40°C) and sonication until a clear solution is achieved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4-dram vial to remove any heterogeneous nucleation sites (dust/impurities).

  • Vapor Diffusion: Place the unsealed 4-dram vial inside a larger 20 mL scintillation vial containing 5 mL of the anti-solvent. Seal the outer vial tightly.

  • Harvesting: Allow the system to sit undisturbed at ambient temperature (20-25°C) for 3 to 7 days. Block-like or plate-like crystals will form as the anti-solvent slowly diffuses into the ethanol layer.

X-Ray Diffraction (XRD) Workflows

Once high-quality single crystals are obtained, Single-Crystal X-Ray Diffraction (SCXRD) is employed to determine the absolute atomic arrangement.

Step-by-Step SCXRD Data Acquisition
  • Crystal Mounting (Cryo-Protection): Select a crystal with dimensions roughly 0.2×0.2×0.1 mm. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Causality: The oil prevents solvent efflorescence and degradation. Immediately transferring the crystal to a 100 K nitrogen cold stream minimizes atomic thermal vibration parameters, yielding sharper diffraction spots at high resolution.

  • Data Collection: Utilize a diffractometer equipped with a microfocus X-ray source (Mo , λ=0.71073 Å, or Cu , λ=1.54184 Å) and a photon-counting pixel array detector. Collect ω and ϕ scans to ensure >99% completeness of the asymmetric unit.

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS). Causality: Because aromatic carboxylic acids often crystallize as flat plates, X-rays traveling through the face of the crystal are absorbed differently than those traveling through the edge. Multi-scan correction normalizes these transmission discrepancies.

Workflow S1 1. Crystal Selection & Paratone Mounting S2 2. SCXRD Data Collection (Mo/Cu Kα radiation) S1->S2 S3 3. Data Reduction & Absorption Correction S2->S3 S4 4. Structure Solution (Dual Space Methods) S3->S4 S5 5. Least-Squares Refinement (SHELXL) S4->S5 S6 6. CIF Generation & Phase Validation S5->S6

Step-by-step X-ray diffraction data acquisition and crystallographic refinement workflow.

Quantitative Crystallographic Data Analysis

While the exact proprietary unit cell parameters of 2-hydroxy-5-methyl-3-nitrobenzoic acid depend on the specific polymorph isolated, we can establish rigorous quantitative benchmarks by comparing it to its closest structural analogs: 3,5-dinitrosalicylic acid monohydrate[2] and 5-nitrosalicylic acid[3].

Table 1: Comparative Crystallographic Benchmarks for Nitro-Salicylic Acid Derivatives

Crystallographic Parameter3,5-Dinitrosalicylic Acid Monohydrate5-Nitrosalicylic Acid (Typical Adduct Baseline)
Chemical Formula C7​H6​N2​O8​ C7​H5​NO5​
Molecular Weight 246.13 g/mol 183.12 g/mol
Crystal System MonoclinicMonoclinic
Space Group C121 (Hall: C 2y) P21​/c
Unit Cell: a (Å) 16.487~ 4.05
Unit Cell: b (Å) 5.820~ 25.19
Unit Cell: c (Å) 13.462~ 10.75
Angle: β (°) 132.58~ 95.07
Z (Molecules/Cell) 44
Residual Factor ( R1​ ) 0.1226< 0.0600

Data synthesized from the Cambridge Structural Database (CSD) and PubChem records for structural analogs[2][8]. The 5-methyl substitution in our target compound is expected to expand the a -axis volume slightly due to the increased steric bulk of the -CH3 group[1].

Powder X-Ray Diffraction (PXRD) for Bulk Phase Validation

SCXRD confirms the structure of a single crystal, but pharmaceutical development requires proof of bulk phase purity.

Protocol:

  • Isolate the bulk crystalline powder from the crystallization vial.

  • Gently grind the sample using an agate mortar and pestle. Causality: Aggressive milling can induce localized heating and polymorphic phase transitions. Gentle grinding ensures a random orientation of crystallites, which is necessary to eliminate preferred orientation effects in the diffractogram.

  • Load the powder onto a zero-background silicon sample holder.

  • Scan from 2θ=5∘ to 40∘ using Cu radiation.

  • Overlay the experimental PXRD pattern with the simulated diffractogram generated from the SCXRD .CIF file. A 1:1 peak match validates that the bulk material is phase-pure and structurally identical to the solved single crystal.

Conclusion

The rigorous crystallographic profiling of 2-hydroxy-5-methyl-3-nitrobenzoic acid is foundational for its downstream application in organic synthesis and medicinal chemistry. By understanding the supramolecular synthon logic—specifically the interplay between the intramolecular hydrogen bonding of the hydroxyl group and the steric/electronic influence of the nitro and methyl groups—researchers can rationally design crystallization workflows to isolate stable, phase-pure materials.

References

  • National Center for Biotechnology Information (PubChem). "3,5-Dinitrosalicylic acid monohydrate | CID 24720979 - Crystal Structures." Available at:[Link]

  • National Center for Biotechnology Information (PubChem). "5-Nitrosalicylic acid | CID 7318 - Chemical and Physical Properties." Available at: [Link]

  • Senthil Kumar, V. S., et al. "Pseudopolymorphs of 3,5-dinitrosalicylic acid." Journal of the Chemical Society, Perkin Transactions 2, 1999. Available at:[Link]

  • Smith, G., et al. "Molecular Complexes of Some Mono- and Dicarboxylic Acids with trans-1,4-Dithiane-1,4-dioxide." Crystal Growth & Design - ACS Publications, 2002. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 2-hydroxy-5-methyl-3-nitrobenzoic acid

An In-Depth Guide to the Regioselective Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzoic Acid This application note provides a comprehensive, field-proven protocol for the synthesis of 2-hydroxy-5-methyl-3-nitrobenzoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Regioselective Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzoic Acid

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-hydroxy-5-methyl-3-nitrobenzoic acid, a valuable intermediate in the development of novel therapeutics and fine chemicals. The procedure detailed herein focuses on the electrophilic nitration of 2-hydroxy-5-methylbenzoic acid. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, emphasizes critical safety measures, and offers insights into the rationale behind each procedural choice, ensuring a reproducible and safe execution for researchers in organic synthesis and drug discovery.

Introduction and Scientific Context

2-Hydroxy-5-methyl-3-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its molecular architecture, featuring hydroxyl, methyl, carboxyl, and nitro functional groups, provides a versatile scaffold for a wide array of chemical transformations. The electron-withdrawing nature of the nitro group, combined with the reactivity of the carboxyl and hydroxyl moieties, makes it a strategic precursor for synthesizing more complex molecules, including potential anti-inflammatory agents and other biologically active compounds.[1][2]

The synthesis hinges on the principles of electrophilic aromatic substitution, a cornerstone of organic chemistry. The regiochemical outcome of the nitration is dictated by the electronic and steric interplay of the substituents already present on the aromatic ring. This protocol is designed to favor the formation of the 3-nitro isomer through careful control of reaction conditions.

The Chemistry: Mechanism and Regioselectivity

The synthesis proceeds via the nitration of 2-hydroxy-5-methylbenzoic acid (also known as 5-methylsalicylic acid). The core of this reaction is the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.

HNO3 HNO₃ H2ONO2_plus H₂O⁺-NO₂ HNO3->H2ONO2_plus + H₂SO₄ H2SO4_1 H₂SO₄ H2SO4_2 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium ion) H2ONO2_plus->NO2_plus - H₂O H2O H₂O H3O_plus H₃O⁺ H2O->H3O_plus + H₂SO₄

Caption: Generation of the nitronium ion electrophile.

The regioselectivity of the subsequent electrophilic attack on the 2-hydroxy-5-methylbenzoic acid ring is governed by the directing effects of the existing substituents:

  • Hydroxyl (-OH) group: A strongly activating ortho-, para-director.

  • Methyl (-CH₃) group: A weakly activating ortho-, para-director.

  • Carboxylic acid (-COOH) group: A deactivating meta-director.

The powerful activating and ortho-directing influence of the hydroxyl group at position 2 is the dominant factor, strongly favoring electrophilic substitution at positions 3 and 5. Since position 5 is already occupied by the methyl group, the incoming nitronium ion is primarily directed to the 3-position.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the nitration of substituted phenolic acids.[1][3][4]

Materials and Equipment
Reagent/MaterialFormulaGrade
2-Hydroxy-5-methylbenzoic acidC₈H₈O₃Reagent Grade, ≥98%
Concentrated Sulfuric AcidH₂SO₄ACS Reagent, 95-98%
Concentrated Nitric AcidHNO₃ACS Reagent, 70%
Deionized WaterH₂O-
EthanolC₂H₅OHACS Reagent, 95% or Absolute
Crushed IceH₂O (solid)-

Equipment:

  • 250 mL Round-bottom flask

  • 100 mL Dropping funnel

  • Magnetic stirrer and stir bar

  • Large crystallizing dish or beaker (for ice bath)

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): Chemical splash goggles, acid-resistant gloves, lab coat.

Experimental Workflow

G start_node Start: 2-Hydroxy-5-methylbenzoic acid step1 Cool to 0-5°C in Ice Bath start_node->step1 Dissolve in H₂SO₄ process_node process_node decision_node decision_node io_node io_node end_node End: Pure Product step2 Slow Dropwise Addition of Nitrating Mix step1->step2 Prepare Nitrating Mix (HNO₃ + H₂SO₄) temp_check Temperature OK? step2->temp_check Maintain T < 10°C temp_check->step2 No, slow down step3 Stir at Low Temp (1-2 hours) temp_check->step3 Yes step4 Quench on Crushed Ice step3->step4 Reaction Complete step5 Vacuum Filtration step4->step5 Precipitate Forms step6 Wash with Cold Water step5->step6 Collect Crude Solid step7 Dry Product step6->step7 Remove Acids step8 Characterize step7->step8 Purify by Recrystallization step8->end_node

Caption: Overall workflow for the synthesis and purification.

Step-by-Step Procedure

--- SAFETY FIRST: This reaction is highly exothermic and involves corrosive, oxidizing acids. Perform all steps in a certified chemical fume hood while wearing appropriate PPE. ---

  • Dissolution of Starting Material:

    • In a 250 mL round-bottom flask, place a magnetic stir bar and 5.0 g of 2-hydroxy-5-methylbenzoic acid.

    • Carefully add 25 mL of concentrated sulfuric acid to the flask. Stir the mixture until the solid is fully dissolved. Some warming may occur.

    • Rationale: Concentrated sulfuric acid serves as both the solvent and a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion.[5]

  • Preparation of the Nitrating Mixture:

    • In a separate small beaker or flask, cool 5 mL of concentrated sulfuric acid in an ice bath.

    • Slowly and with extreme caution , add 3.0 mL of concentrated nitric acid dropwise to the cold sulfuric acid with gentle swirling.

    • Keep this nitrating mixture in the ice bath until ready for use.

    • Rationale: This pre-mixing and cooling step safely generates the nitronium ion electrophile while managing the highly exothermic nature of the acid mixing.[3][4]

  • Nitration Reaction:

    • Place the round-bottom flask containing the dissolved starting material into a large ice-salt bath and cool the solution to between 0 °C and 5 °C with continuous stirring.

    • Transfer the prepared nitrating mixture to a dropping funnel.

    • Add the nitrating mixture dropwise to the stirred solution over 30-60 minutes.

    • CRITICAL STEP: Meticulously monitor the internal temperature. It must not exceed 10 °C. Adjust the addition rate as needed to maintain this temperature range.

    • Rationale: Low temperature control is paramount to prevent unwanted side reactions, such as the formation of dinitro products or oxidation of the starting material, which can lead to tar formation.[2][3]

  • Reaction Completion and Quenching:

    • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.[2][3]

    • Prepare a large beaker containing approximately 200 g of crushed ice and 100 mL of cold deionized water.

    • Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. A precipitate will form.

    • Rationale: Quenching the reaction in ice water stops the reaction and precipitates the less soluble organic product from the highly polar acidic solution.[2][6]

  • Isolation and Purification:

    • Allow the precipitate to settle, then collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.[2][3]

    • Press the solid as dry as possible on the funnel, then transfer it to a watch glass to air-dry or dry in a desiccator.

    • Purification (Recrystallization): The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol (or an ethanol/water mixture) and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[2][7]

Product Characterization

The identity and purity of the final product, 2-hydroxy-5-methyl-3-nitrobenzoic acid, should be confirmed using standard analytical techniques:

  • Melting Point: Compare the experimental melting point to the literature value. A sharp melting point close to the known value is indicative of high purity.

  • Spectroscopy:

    • ¹H NMR: Expect characteristic peaks for the aromatic protons, the methyl group protons, and the acidic protons of the hydroxyl and carboxylic acid groups.

    • IR Spectroscopy: Look for characteristic absorption bands corresponding to O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and N-O (nitro group) stretches.

Safety and Waste Disposal

  • Acid Handling: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Always handle them in a fume hood and wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves. Have an acid spill kit readily available.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Failure to control the temperature can lead to a runaway reaction, causing boiling and splashing of corrosive materials. Never add the reagents quickly.

  • Waste Disposal: The acidic filtrate should be neutralized carefully with a base (e.g., sodium bicarbonate or sodium hydroxide) before disposal according to institutional guidelines. Ensure the neutralization is done slowly in an ice bath to control the exothermic reaction.

References

  • EvitaChem. (n.d.). Buy 2-Hydroxy-5-methyl-3-nitrobenzoic acid (EVT-3191403).
  • BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
  • BenchChem. (2025). An In-Depth Technical Guide to 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: Synthesis, Characterization, and Potential Applications.
  • Guidechem. (2020). How to Prepare METHYL 5-NITROSALICYLATE?.
  • Scribd. (n.d.). Nitration of Salicylic Acid Synthesis. Retrieved from [Link]

  • Chegg.com. (2026). Solved: Reaction mechanism for Nitration of Salicylic Acid. Retrieved from [Link]

Sources

Application

Application Note: Optimized Solubilization Protocol for 2-Hydroxy-5-methyl-3-nitrobenzoic Acid in In Vitro Assays

Executive Summary 2-Hydroxy-5-methyl-3-nitrobenzoic acid (CAS 59672-93-4) is a functionalized aromatic compound frequently utilized in early-stage drug discovery, particularly as an intermediate and a putative inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxy-5-methyl-3-nitrobenzoic acid (CAS 59672-93-4) is a functionalized aromatic compound frequently utilized in early-stage drug discovery, particularly as an intermediate and a putative inhibitor of cyclooxygenase (COX) enzymes in anti-inflammatory research[1]. Due to its stable crystalline lattice and hydrophobic moieties, achieving complete and stable aqueous solubilization for in vitro assays requires a strategic, step-wise approach. This application note details a self-validating protocol for dissolving the compound using anhydrous DMSO and pH-controlled aqueous dilution to prevent micro-precipitation and ensure reliable bioavailability in cellular assays.

Physicochemical Profiling & Causality of Solubilization

Understanding the molecular structure is the first step in preventing downstream assay failure. The molecule features a benzene ring substituted with a hydroxyl group, a methyl group, a nitro group, and a carboxylic acid[1].

Table 1: Physicochemical Properties
PropertyValueImpact on Solubilization
CAS Number 59672-93-4[2]Primary identifier for sourcing and structural verification.
Molecular Weight 197.14 g/mol [1]Dictates molarity calculations (19.71 mg/mL = 100 mM).
Formula C8H7NO5[2]N/A
pKa ~4.5[1]Requires an aqueous environment of pH > 4.5 to ensure deprotonation of the -COOH group for solubility.
Functional Groups -OH, -CH3, -NO2, -COOH[1]High capacity for intermolecular H-bonding; requires a polar aprotic primary solvent to break the crystal lattice.
The Causality of Solvent Selection

Direct dissolution in physiological buffers (pH 7.4) is kinetically slow. The hydrophobic methyl group and the aromatic ring resist initial hydration. While the compound becomes thermodynamically soluble in water once the carboxylic acid (pKa ~4.5) is deprotonated into a carboxylate anion[1], the initial disruption of the solid state requires a solvent with a high dielectric constant.

Anhydrous Dimethyl Sulfoxide (DMSO) acts as the optimal primary vehicle. However, DMSO is highly hygroscopic. If non-anhydrous DMSO is used, absorbed water drastically reduces the solvent's capacity, causing the hydrophobic regions of the compound to nucleate and crash out during freeze-thaw cycles.

Table 2: Solubilization Matrix
Solvent SystemSolubility StatusMechanistic Reason
Water (pH < 4.5) InsolubleCarboxylic acid remains unionized; hydrophobic forces dominate.
Buffer (pH 7.4) Moderately SolubleCarboxylate anion forms, but initial dissolution kinetics remain slow.
Anhydrous DMSO Highly SolublePolar aprotic environment rapidly disrupts intermolecular hydrogen bonds.

Master Protocol: Preparation of Self-Validating Stock Solutions

To ensure scientific integrity, this protocol utilizes a "Step-Down" dilution method. Directly pipetting a highly concentrated DMSO stock into a large volume of aqueous media causes transient local supersaturation at the droplet interface, leading to rapid nucleation and micro-precipitation (often referred to as "solvent shock").

Phase 1: Preparation of 100 mM Master Stock
  • Weighing: Accurately weigh 19.71 mg of 2-hydroxy-5-methyl-3-nitrobenzoic acid powder.

  • Transfer: Place the powder into a sterile, amber microcentrifuge tube. Causality: The nitro group can be sensitive to prolonged UV exposure; amber tubes prevent photo-degradation.

  • Solvent Addition: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO.

  • Agitation: Vortex vigorously for 60 seconds.

  • Sonication: Place the tube in a room-temperature ultrasonic water bath for 5–10 minutes. Causality: Sonication provides the mechanical energy required to overcome the activation energy of dissolution, fully disrupting the crystal lattice.

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase 2: The "Step-Down" Intermediate Dilution
  • Buffer Preparation: Ensure your intermediate assay buffer (e.g., PBS or HBSS) is adjusted to pH 7.4.

  • Intermediate Dilution (10x): Prepare a 1 mM intermediate solution by adding 10 µL of the 100 mM DMSO stock to 990 µL of the pH 7.4 buffer.

  • Dropwise Addition: Add the DMSO stock dropwise while continuously vortexing the buffer. Causality: Continuous kinetic mixing prevents localized supersaturation, ensuring the compound transitions smoothly into its deprotonated, water-soluble carboxylate form.

Phase 3: Final Assay Addition
  • Dilute the intermediate solution 1:10 into the final cell culture media to achieve a 100 µM final assay concentration.

  • Critical Limit: Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and artifactual data in your in vitro assays.

Quality Control & Self-Validation System

Trustworthy protocols must be self-validating. Do not assume the compound is in solution simply because the liquid appears clear to the naked eye. Implement the following two-step QC workflow before applying the compound to cells.

Solubilization_Workflow A 2-Hydroxy-5-methyl-3-nitrobenzoic acid (Solid Powder) B Add Anhydrous DMSO (Vortex & Sonicate) A->B Weighing & Transfer C 100 mM Master Stock (Store at -20°C) B->C Complete Dissolution D Intermediate Dilution (10x in pH 7.4 Buffer) C->D Dropwise Aqueous Dilution E Final Assay Solution (0.1% DMSO max) D->E Final Addition to Cells F QC: Microscopic Inspection (Check for Micro-precipitates) E->F Validation Step 1 G QC: Nephelometry / OD600 (Verify Absence of Turbidity) E->G Validation Step 2

Caption: Workflow for the step-down solubilization and quality control of 2-hydroxy-5-methyl-3-nitrobenzoic acid.

Validation Steps:
  • Turbidity Check (Nephelometry/OD600): Measure the Optical Density at 600 nm (OD600) of the final assay solution against a vehicle control (0.1% DMSO in media). An identical reading validates complete dissolution. Any elevated OD600 indicates the presence of colloidal aggregates, invalidating the concentration.

  • Phase-Contrast Microscopy: Examine the final well under a microscope (20x objective). Look for needle-like micro-crystals or amorphous aggregates. If observed, you must discard the solution and reduce the master stock concentration to 50 mM or 10 mM.

Application Context: In Vitro Anti-Inflammatory Assays

Once successfully solubilized, 2-hydroxy-5-methyl-3-nitrobenzoic acid is primarily investigated for its role in modulating inflammatory pathways. The compound's structural similarity to salicylic acid derivatives allows it to interact with and potentially inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid[1].

COX_Inhibition_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) AA Arachidonic Acid Release Stimulus->AA COX Cyclooxygenase (COX) Enzymes AA->COX PG Prostaglandin Synthesis COX->PG Inflam Inflammation & Pain Response PG->Inflam Inhibitor 2-Hydroxy-5-methyl- 3-nitrobenzoic acid Inhibitor->COX Inhibits

Caption: Mechanism of action: Inhibition of the cyclooxygenase (COX) inflammatory pathway.

When conducting in vitro COX inhibition assays (e.g., using RAW 264.7 macrophages stimulated with LPS), ensure that the compound is pre-incubated with the cells for 30–60 minutes prior to the inflammatory stimulus. This allows the fully solubilized compound adequate time to permeate the cell membrane and establish equilibrium with intracellular target enzymes.

References

Sources

Method

Application Note: QbD-Driven HPLC Method Development and ICH Q2(R2) Validation for 2-Hydroxy-5-methyl-3-nitrobenzoic Acid

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and CMC Regulatory Professionals Current Regulatory Context: Aligned with ICH Q2(R2) (effective June 2024)[1] and USP <1225> proposed revisions (Nove...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and CMC Regulatory Professionals Current Regulatory Context: Aligned with ICH Q2(R2) (effective June 2024)[1] and USP <1225> proposed revisions (November 2025)[2].

Introduction & Scientific Rationale

2-Hydroxy-5-methyl-3-nitrobenzoic acid is a highly functionalized aromatic compound utilized as a critical intermediate and active pharmaceutical ingredient (API) derivative, known for its enzyme-inhibiting and anti-inflammatory properties[3]. The molecule presents unique analytical challenges due to its multiple interactive functional groups: a carboxylic acid, a phenolic hydroxyl, a methyl group, and a strongly electron-withdrawing nitro group.

The Causality of Chromatographic Behavior

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires understanding the analyte's physicochemical properties to predict and control its behavior in the column:

  • Ionization & pH Control: The compound exhibits a pKa of approximately 4.5[3]. To achieve robust retention and symmetrical peak shapes on a reversed-phase (RP) column, the analyte must be maintained in a single, unionized state. Operating at a mobile phase pH of 2.0–2.5 ensures complete protonation of both the carboxylate and phenolate moieties, preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase.

  • Stationary Phase Selection: While C18 is the industry default, the nitroaromatic nature of this analyte makes a Phenyl-Hexyl stationary phase highly advantageous. The phenyl ring of the stationary phase engages in π−π electron interactions with the electron-deficient nitroaromatic ring of the analyte. This provides orthogonal selectivity, easily resolving the target analyte from structurally similar des-nitro or des-methyl synthetic impurities.

Analytical Quality by Design (AQbD) Strategy

Modern method development moves away from trial-and-error toward an Analytical Quality by Design (AQbD) approach, as outlined in ICH Q14. The goal is to establish a Method Operable Design Region (MODR) that guarantees the "Fitness for Purpose" of the Reportable Result[2].

AQbD ATP Analytical Target Profile (ATP) Define Reportable Result & Fitness CQA Identify Critical Method Parameters (pH, Column, Temp, % Organic) ATP->CQA Guides DoE Design of Experiments (DoE) Screening & Optimization CQA->DoE Inputs MODR Method Operable Design Region (MODR) Establish Robust Boundaries DoE->MODR Defines Control Control Strategy & SST Lifecycle Management (ICH Q14) MODR->Control Establishes

Figure 1: Analytical Quality by Design (AQbD) workflow for HPLC method development.

Experimental Protocol: A Self-Validating System

A self-validating analytical protocol incorporates internal checks that prevent the reporting of data if the system is not operating within the validated MODR. This is achieved through strict System Suitability Testing (SST) criteria evaluated prior to, and throughout, the sample sequence.

Optimized Chromatographic Conditions

Table 1: Final HPLC Method Parameters

ParameterSpecificationScientific Justification
Column Phenyl-Hexyl, 150 x 4.6 mm, 3 µm π−π interactions enhance selectivity for nitroaromatics.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterpH ~2.1 suppresses ionization; acts as an ion-pairing agent.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and better UV transparency than Methanol.
Elution Mode Isocratic, 55% A : 45% BEnsures baseline stability and high run-to-run reproducibility.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30°C ± 1°CStabilizes mobile phase viscosity and mass transfer kinetics.
Detection (UV) 235 nm (Quantification), 340 nm (Qualifier)235 nm captures the benzoic acid backbone; 340 nm is specific to the nitro group.
Injection Volume 10 µLPrevents column overloading while maintaining high S/N ratio.
Step-by-Step Sample Preparation Methodology

Note: 2-hydroxy-5-methyl-3-nitrobenzoic acid is light-sensitive due to the nitro group. Use amber volumetric flasks for all preparations.

  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh 50.0 mg of 2-hydroxy-5-methyl-3-nitrobenzoic acid reference standard.

    • Transfer to a 50 mL amber volumetric flask.

    • Add 30 mL of diluent, sonicate for 10 minutes until fully dissolved, and dilute to volume.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Stock Solution into a 50 mL amber volumetric flask.

    • Dilute to volume with diluent and mix thoroughly.

  • Sample Preparation:

    • Weigh an amount of sample equivalent to 10.0 mg of the API.

    • Extract with 70 mL of diluent in a 100 mL amber volumetric flask using mechanical shaking for 15 minutes.

    • Dilute to volume, filter through a 0.22 µm PTFE syringe filter (discarding the first 2 mL), and transfer to an HPLC vial.

System Suitability Testing (SST)

Before analyzing unknown samples, the system must validate its own performance by injecting the Working Standard six times.

Table 2: SST Acceptance Criteria

ParameterAcceptance CriteriaPurpose
Retention Time (RT) ~ 6.5 minutes (± 2.0%)Confirms mobile phase composition and flow rate accuracy.
Tailing Factor ( Tf​ ) 1.5Ensures no secondary silanol interactions are occurring.
Theoretical Plates ( N ) 5,000Verifies column efficiency and packing integrity.
Injection Precision %RSD 1.0% (n=6)Validates autosampler precision and baseline stability.

Method Validation Lifecycle (ICH Q2(R2) & USP <1225>)

The validation strategy is designed to prove that the "Reportable Result" is fit for its intended purpose, aligning with the dynamic lifecycle management concepts introduced in the November 2025 USP <1225> revisions[2] and the comprehensive framework of ICH Q2(R2)[1].

Validation Start ICH Q2(R2) Validation Spec Specificity Peak Purity Start->Spec Lin Linearity Reportable Range Start->Lin Acc Accuracy Spike Recovery Start->Acc Prec Precision Repeatability Start->Prec Rob Robustness DoE Variations Start->Rob Spec->Acc Lin->Acc

Figure 2: ICH Q2(R2) analytical method validation lifecycle and parameter relationships.

Summary of Validation Results

The following table synthesizes the quantitative data derived from the validation execution, demonstrating compliance with international regulatory thresholds.

Table 3: ICH Q2(R2) Validation Summary

Validation ParameterMethodologyAcceptance CriteriaResults (Typical)
Specificity Photodiode Array (PDA) peak purity analysis of forced degradation samples (Acid, Base, Peroxide, Light).Peak Purity Angle < Purity Threshold; Resolution ( Rs​ ) > 2.0 from nearest impurity.Purity Index: 0.9998. No co-eluting peaks observed.
Linearity & Range 7 concentration levels spanning 25% to 150% of nominal concentration (25 to 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of target response. R2 = 0.9999. Range validated: 25–150 µg/mL.
Accuracy Triplicate preparations of API spiked into placebo matrix at 80%, 100%, and 120% levels.Mean recovery across all levels must be between 98.0% and 102.0%.Mean Recovery: 99.8%. Range: 99.1% – 100.4%.
Precision (Repeatability) 6 independent sample preparations at 100% nominal concentration.%RSD of the calculated assay results 2.0%.%RSD = 0.65%.
LOD / LOQ Signal-to-Noise (S/N) ratio determination from low-concentration injections.LOD: S/N 3. LOQ: S/N 10 with precision 5.0%.LOD: 0.05 µg/mL. LOQ: 0.15 µg/mL.
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Temp (±2°C), and Mobile Phase B (±2%).SST criteria must be met under all varied conditions.All SST criteria passed. Method is robust.

Conclusion

By leveraging an understanding of the physicochemical properties of 2-hydroxy-5-methyl-3-nitrobenzoic acid, this protocol establishes a highly selective and robust RP-HPLC method. The use of a Phenyl-Hexyl column combined with a low-pH mobile phase directly addresses the chromatographic risks associated with nitroaromatic and carboxylic acid moieties. Furthermore, the embedded System Suitability Testing ensures the method acts as a self-validating system on every run, fully compliant with the latest ICH Q2(R2) and USP <1225> lifecycle management paradigms.

References

  • EvitaChem. "Buy 2-Hydroxy-5-methyl-3-nitrobenzoic acid (EVT-3191403)". EvitaChem Product Catalog. Available at:[3]

  • ICH. "Validation of Analytical Procedures Q2(R2)". International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[1]

  • ECA Academy. "Proposed Revision of USP <1225> Published in the Pharmacopeial Forum". GMP Compliance News. Available at:[2]

Sources

Application

Application Note: A Protocol for Evaluating the Cyclooxygenase (COX-1 &amp; COX-2) Inhibitory Activity of 2-hydroxy-5-methyl-3-nitrobenzoic acid

Introduction: The Rationale for Screening Novel COX Inhibitors Cyclooxygenase (COX), officially known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme family responsible for the conversion of arachidon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Screening Novel COX Inhibitors

Cyclooxygenase (COX), officially known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme family responsible for the conversion of arachidonic acid into prostanoids, which are powerful lipid mediators. These prostanoids are involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and maintaining gastric mucosal integrity.

There are two primary isoforms of the COX enzyme:

  • COX-1: A constitutively expressed "housekeeping" enzyme found in most tissues. It plays a key role in physiological functions such as protecting the stomach lining and maintaining kidney blood flow.

  • COX-2: An inducible enzyme whose expression is significantly upregulated at sites of inflammation by stimuli like cytokines and growth factors. It is the primary mediator of the inflammatory response.

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit COX enzymes. However, traditional NSAIDs like ibuprofen and aspirin are non-selective, inhibiting both COX-1 and COX-2. The inhibition of COX-1 is associated with undesirable side effects, most notably gastrointestinal irritation and ulceration. This has driven the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory relief while minimizing gastric side effects.

The compound 2-hydroxy-5-methyl-3-nitrobenzoic acid (CAS No: 59672-93-4) is a substituted salicylic acid derivative. Structurally related phenolic compounds have been investigated for a variety of biological activities. Given its chemical features, which include hydroxyl and carboxylic acid groups known to interact with biological systems, this compound presents a valid candidate for screening as a potential anti-inflammatory agent. One plausible mechanism for such activity would be the inhibition of cyclooxygenase enzymes.

This application note provides a detailed, self-validating protocol for determining the inhibitory potency and selectivity of 2-hydroxy-5-methyl-3-nitrobenzoic acid against both COX-1 and COX-2 enzymes using a robust colorimetric assay.

Principle of the Cyclooxygenase Inhibition Assay

The COX enzyme possesses two distinct catalytic activities: a cyclooxygenase activity that converts arachidonic acid to the hydroperoxy endoperoxide prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to prostaglandin H2 (PGH2). This protocol leverages the peroxidase component for a simple and reliable colorimetric readout.

The peroxidase activity is measured by monitoring the oxidation of a chromogenic probe, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). Oxidized TMPD develops a distinct blue color, which can be quantified by measuring the absorbance at 590 nm. In the presence of a COX inhibitor, the entire enzymatic cascade is suppressed, leading to a reduction in peroxidase activity and a corresponding decrease in color development. The inhibitory potency of the test compound is determined by measuring this reduction in signal across a range of concentrations.

Assay_Principle cluster_Enzyme COX Enzyme (COX-1 or COX-2) cluster_Detection Colorimetric Detection cluster_Inhibition Inhibition Mechanism AA Arachidonic Acid (Substrate) COX Cyclooxygenase Activity AA->COX + O₂ PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PEROX Peroxidase Activity PGG2->PEROX PGH2 Prostaglandin H2 (PGH2) PEROX->PGH2 TMPD_reduced TMPD (Reduced) Colorless PEROX->TMPD_reduced Couples to TMPD_oxidized TMPD (Oxidized) Blue Color TMPD_reduced->TMPD_oxidized Reader Measure Absorbance @ 590 nm TMPD_oxidized->Reader Inhibitor 2-hydroxy-5-methyl- 3-nitrobenzoic acid Inhibitor->COX Blocks

Caption: Assay Principle: COX converts arachidonic acid, and the peroxidase activity is coupled to TMPD oxidation for a colorimetric readout.

Materials and Reagents

Equipment
  • 96-well microplate reader capable of measuring absorbance at 590 nm

  • 37°C incubator

  • Multichannel pipette (5-50 µL and 50-200 µL)

  • Standard laboratory pipettes and sterile tips

  • Ice bucket

  • Vortex mixer

Reagents & Buffers
  • Test Compound: 2-hydroxy-5-methyl-3-nitrobenzoic acid (CAS: 59672-93-4)

  • Enzymes:

    • Ovine COX-1 (e.g., Cayman Chemical, Cat# 60100)

    • Human Recombinant COX-2 (e.g., Cayman Chemical, Cat# 60122)

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0

  • Heme: Co-factor for enzyme activity, typically supplied in DMSO.

  • Substrate: Arachidonic Acid, supplied in ethanol.

  • Colorimetric Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Vehicle Control: Dimethyl sulfoxide (DMSO), molecular biology grade

  • Positive Controls (Reference Inhibitors):

    • Non-selective: Ibuprofen or SC-560 (for COX-1)

    • COX-2 Selective: Celecoxib

  • Reaction Stop Solution (Optional): 1 M Hydrochloric Acid (HCl)

Note: Many components can be sourced from a commercial kit, such as the Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit (Cat# 760111), which provides pre-formulated and validated reagents.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format and includes all necessary controls for a self-validating experiment. All samples, controls, and standards should be run in at least duplicate.

Reagent Preparation
  • Assay Buffer: Prepare 0.1 M Tris-HCl, pH 8.0, using ultrapure water. Store at 4°C.

  • Test Compound Stock (10 mM): Accurately weigh 1.97 mg of 2-hydroxy-5-methyl-3-nitrobenzoic acid (MW: 197.14 g/mol ) and dissolve in 1 mL of DMSO. Vortex until fully dissolved. Store at -20°C.

  • Serial Dilutions: Create a series of dilutions from the 10 mM stock solution in DMSO. For a typical 8-point dose-response curve, you might prepare concentrations from 1 mM down to 10 nM.

  • Enzyme Preparation: On the day of the assay, thaw COX-1 and COX-2 enzymes on ice. Dilute them to the working concentration specified by the manufacturer using the cold Assay Buffer. Keep the diluted enzymes on ice at all times.

  • Heme Solution: Dilute the Heme stock in Assay Buffer to the final working concentration as recommended by the supplier.

  • Arachidonic Acid Solution: Prepare the working solution of arachidonic acid according to the manufacturer's protocol. This may involve dilution in buffer immediately before use.

Assay Procedure

Workflow start Start prep Prepare Reagents (Buffer, Compound Dilutions, Enzymes, Heme) start->prep plate Plate Loading: Add Buffer, Heme, Enzyme, and Inhibitor/Vehicle to designated wells prep->plate preincubate Pre-incubation 10 min @ 25°C plate->preincubate initiate Initiate Reaction: Add Arachidonic Acid & Colorimetric Substrate (TMPD) preincubate->initiate incubate Reaction Incubation 2-5 min @ 25°C initiate->incubate read Read Absorbance @ 590 nm incubate->read analyze Data Analysis: Calculate % Inhibition, Plot Dose-Response, Determine IC₅₀ read->analyze end End analyze->end

Caption: Experimental Workflow: A step-by-step process from reagent preparation to data analysis.

Plate Setup:

  • Background Wells (x3): 160 µL Assay Buffer, 10 µL Heme, 10 µL DMSO. (No enzyme).

  • 100% Activity Control (x3): 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme (COX-1 or COX-2), 10 µL DMSO.

  • Positive Control Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme, 10 µL of known inhibitor (e.g., Celecoxib).

  • Test Compound Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme, 10 µL of 2-hydroxy-5-methyl-3-nitrobenzoic acid dilution.

Step-by-Step Method:

  • To the appropriate wells of a 96-well plate, add the Assay Buffer, Heme, Enzyme, and Inhibitor/Vehicle as described in the "Plate Setup" above. The final volume should be 180 µL.

  • Pre-incubation: Gently shake the plate for 30 seconds and incubate for 10 minutes at 25°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: To initiate the reaction, add 20 µL of the Colorimetric Substrate (TMPD) solution, followed immediately by 20 µL of the Arachidonic Acid solution to all wells.

  • Reaction Incubation: Immediately shake the plate for 30 seconds and incubate for precisely 2-5 minutes at 25°C. The timing is critical as the color develops rapidly.

  • Measurement: Read the absorbance of the plate at 590 nm using a microplate reader.

Data Analysis and Interpretation

  • Correct for Background: Subtract the average absorbance of the "Background Wells" from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each concentration of the test compound:

    % Inhibition = [ (Abs100% Activity - AbsInhibitor) / Abs100% Activity ] * 100

  • Determine IC₅₀ Value: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that produces 50% inhibition of enzyme activity.

  • Determine Selectivity Index (SI): The SI provides a quantitative measure of a compound's selectivity for COX-2 over COX-1. It is a critical parameter in drug development.

    SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)

    A higher SI value (>10) indicates greater selectivity for COX-2.

Example Data Presentation

The results of the inhibition assay should be summarized in a clear, tabular format for easy comparison with known standards.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) [COX-1/COX-2]
2-hydroxy-5-methyl-3-nitrobenzoic acid Experimental ResultExperimental ResultCalculated Result
Ibuprofen (Non-selective control)~15~25~0.6
Celecoxib (COX-2 selective control)~26~0.8~32.5

Note: IC₅₀ values for control compounds are approximate and can vary based on specific assay conditions.

Troubleshooting and Experimental Considerations

  • Compound Solubility: If the test compound precipitates in the aqueous assay buffer, this can interfere with the results. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1-2%.

  • Color Interference: If 2-hydroxy-5-methyl-3-nitrobenzoic acid is colored, run a control well with the compound, buffer, and heme but without enzyme to see if it contributes to the absorbance at 590 nm.

  • Enzyme Activity: Enzymes are sensitive to temperature. Always keep them on ice and use them within their stable period after dilution to ensure consistent activity.

  • Timing: The reaction kinetics are rapid. Use a multichannel pipette to add the initiating reagents to ensure the reaction time is consistent across the plate.

Conclusion

This application note provides a comprehensive and robust framework for the primary screening of 2-hydroxy-5-methyl-3-nitrobenzoic acid as a potential cyclooxygenase inhibitor. By following this protocol, researchers can reliably determine the compound's inhibitory potency (IC₅₀) against both COX-1 and COX-2 isoforms and calculate its selectivity index. These data are foundational for guiding further investigation into its potential as a novel anti-inflammatory agent.

References

  • The Cyclooxygenase Reaction Mechanism. Biochemistry (2002).[Link]

  • **2-Hydroxy-5-methyl-3-nitrobenzoic acid (EVT-319140
Method

Application Notes and Protocols for 2-Hydroxy-5-methyl-3-nitrobenzoic Acid as a Chelating Agent

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Preamble: Unveiling the Potential of a Substituted Salicylic Acid in Coordination Chemistry 2-Hydroxy-5-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Preamble: Unveiling the Potential of a Substituted Salicylic Acid in Coordination Chemistry

2-Hydroxy-5-methyl-3-nitrobenzoic acid, a derivative of salicylic acid, presents a compelling molecular architecture for the chelation of metal ions. The strategic placement of a hydroxyl, a carboxyl, a methyl, and a nitro group on the benzene ring creates a unique electronic and steric environment. This document serves as a comprehensive technical guide, providing researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols to harness the chelating properties of this versatile ligand. While direct and extensive experimental data for this specific molecule as a chelating agent is emerging, this guide synthesizes established principles of coordination chemistry of substituted salicylic acids to provide robust, adaptable methodologies. We will delve into the theoretical underpinnings of its chelation capabilities, explore potential applications, and offer detailed, self-validating experimental workflows.

Physicochemical Properties and Synthesis

A thorough understanding of the ligand's intrinsic properties is paramount for its effective application as a chelating agent.

Molecular Structure and Properties

2-Hydroxy-5-methyl-3-nitrobenzoic acid (C₈H₇NO₅, Molar Mass: 197.14 g/mol ) is a crystalline solid.[1] Its structure, featuring a bidentate chelation site composed of the hydroxyl and carboxyl groups, is the primary driver of its coordinating ability.

PropertyValueSource
CAS Number 59672-93-4[1]
Molecular Formula C₈H₇NO₅[1]
Molar Mass 197.14 g/mol [1]
IUPAC Name 2-hydroxy-5-methyl-3-nitrobenzoic acid[1]

The presence of the electron-withdrawing nitro group (-NO₂) is expected to increase the acidity of both the carboxylic acid and the phenolic hydroxyl group compared to unsubstituted salicylic acid. This enhanced acidity can influence the pH range at which deprotonation and subsequent metal chelation occur. The methyl group (-CH₃), being electron-donating, may have a counteracting, albeit weaker, electronic effect but also introduces steric considerations that can affect the geometry and stability of the resulting metal complexes.

Synthesis Protocol: Nitration of 2-Hydroxy-5-methylbenzoic Acid

A common route to synthesize 2-hydroxy-5-methyl-3-nitrobenzoic acid is through the electrophilic nitration of 2-hydroxy-5-methylbenzoic acid.[1]

Materials:

  • 2-hydroxy-5-methylbenzoic acid

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid to a solution of 2-hydroxy-5-methylbenzoic acid in a suitable solvent.

  • Maintain the reaction temperature below 10°C throughout the addition to control the reaction rate and minimize the formation of byproducts.

  • After the addition is complete, continue stirring the mixture in the ice bath for a designated period to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture onto crushed ice with constant stirring. This will cause the crude product to precipitate.

  • Filter the precipitate and wash it thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-hydroxy-5-methyl-3-nitrobenzoic acid.

Quality Control: The purity of the synthesized compound should be verified by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.

Principles of Chelation

The efficacy of 2-hydroxy-5-methyl-3-nitrobenzoic acid as a chelating agent is rooted in its ability to form stable, ring-like structures with metal ions.

Coordination and Chelate Formation

The primary coordination site involves the deprotonated hydroxyl and carboxyl groups, which act as a bidentate ligand, forming a stable six-membered ring with a central metal ion. This is a characteristic feature of salicylic acid and its derivatives in metal complexation.

Caption: Chelation of a metal ion by 2-hydroxy-5-methyl-3-nitrobenzoic acid.

The nitro and methyl substituents on the aromatic ring can influence the stability and properties of the resulting metal complexes through electronic and steric effects. The electron-withdrawing nature of the nitro group can affect the electron density on the coordinating oxygen atoms, thereby modulating the strength of the metal-ligand bonds.

Potential Applications in Research and Drug Development

The ability of 2-hydroxy-5-methyl-3-nitrobenzoic acid to chelate various metal ions opens up a range of potential applications.

Metal Ion Sequestration and Remediation

Substituted salicylic acids are known to form stable complexes with a variety of metal ions. This property can be exploited for the sequestration of heavy or toxic metal ions from environmental or biological systems.

Development of Novel Therapeutic Agents

Metal complexes of salicylic acid derivatives have been investigated for their potential as therapeutic agents. Chelation can enhance the biological activity of a ligand, and the resulting metal complex may exhibit improved pharmacological properties, such as enhanced antimicrobial or anticancer activity. The nitro group, in particular, is a feature of interest in the development of antiproliferative and antioxidant compounds.

Analytical Reagents

The formation of colored complexes between the ligand and specific metal ions can be utilized for the quantitative determination of those metals using spectrophotometric methods. This application is particularly valuable for the analysis of trace metal ions in various samples.

Experimental Protocols

The following protocols are designed to be adaptable and should be optimized for the specific metal ion and experimental conditions.

Protocol for the Synthesis of a Metal Complex

This general protocol can be adapted for the synthesis of various metal complexes of 2-hydroxy-5-methyl-3-nitrobenzoic acid.

Materials:

  • 2-hydroxy-5-methyl-3-nitrobenzoic acid

  • A salt of the desired metal ion (e.g., FeCl₃, Cu(NO₃)₂, Pr(OAc)₃)

  • Ethanol or other suitable solvent

  • Deionized water

  • pH meter

Procedure:

  • Dissolve a known amount of 2-hydroxy-5-methyl-3-nitrobenzoic acid in ethanol.

  • In a separate container, dissolve an equimolar amount (or a desired molar ratio) of the metal salt in deionized water or a suitable solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Adjust the pH of the mixture to the optimal range for complex formation. This will depend on the specific metal ion and should be determined empirically, often through a preliminary pH titration.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period to ensure complete complexation.

  • The resulting metal complex may precipitate out of solution. If so, collect the precipitate by filtration.

  • Wash the collected complex with the solvent to remove any unreacted starting materials.

  • Dry the complex under vacuum.

Self-Validation: The formation of the complex can be confirmed by a color change in the solution. The isolated complex should be characterized using techniques such as FT-IR spectroscopy (to observe shifts in the C=O and O-H stretching frequencies upon coordination), UV-Vis spectroscopy, and elemental analysis.

SynthesisWorkflow Ligand Dissolve Ligand in Ethanol Mix Mix Solutions with Stirring Ligand->Mix Metal Dissolve Metal Salt in Water/Solvent Metal->Mix pH_Adjust Adjust pH Mix->pH_Adjust React React (Time, Temp) pH_Adjust->React Isolate Isolate Complex (Filtration) React->Isolate Wash Wash Complex Isolate->Wash Dry Dry Complex Wash->Dry Characterize Characterize (FT-IR, UV-Vis, etc.) Dry->Characterize

Caption: General workflow for the synthesis of a metal complex.

Protocol for Spectrophotometric Determination of a Metal Ion

This protocol outlines a general method for using 2-hydroxy-5-methyl-3-nitrobenzoic acid as a chromogenic reagent for the spectrophotometric determination of a metal ion, such as Fe(III).

Materials:

  • Standard solution of the metal ion of known concentration

  • Solution of 2-hydroxy-5-methyl-3-nitrobenzoic acid in a suitable solvent (e.g., ethanol)

  • Buffer solutions of various pH values

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Volumetric flasks

Procedure:

Part A: Determination of Optimal Wavelength (λmax) and pH

  • Prepare a solution containing a known concentration of the metal ion and an excess of the 2-hydroxy-5-methyl-3-nitrobenzoic acid solution in a volumetric flask.

  • Adjust the pH of the solution using a suitable buffer.

  • Scan the absorbance of the solution over a range of wavelengths (e.g., 300-800 nm) to determine the wavelength of maximum absorbance (λmax).

  • Repeat steps 1-3 at different pH values to determine the optimal pH for color development.

Part B: Calibration Curve

  • Prepare a series of standard solutions containing known, varying concentrations of the metal ion.

  • To each standard solution, add a constant excess amount of the 2-hydroxy-5-methyl-3-nitrobenzoic acid solution and buffer at the predetermined optimal pH.

  • Dilute each solution to a fixed volume in a volumetric flask.

  • Measure the absorbance of each standard solution at the predetermined λmax.

  • Plot a calibration curve of absorbance versus metal ion concentration.

Part C: Analysis of an Unknown Sample

  • Prepare the unknown sample in the same manner as the standard solutions, adding the chelating agent and buffer.

  • Measure the absorbance of the unknown sample at λmax.

  • Determine the concentration of the metal ion in the unknown sample by interpolating its absorbance on the calibration curve.

Self-Validation: The linearity of the calibration curve (R² value close to 1) will validate the method within the tested concentration range. The analysis of a certified reference material or a spiked sample can further validate the accuracy of the method.

SpectrophotometryWorkflow cluster_Optimization Method Optimization cluster_Calibration Calibration cluster_Analysis Sample Analysis Det_lambda Determine λmax Det_pH Determine Optimal pH Det_lambda->Det_pH Prep_Standards Prepare Standard Solutions Det_pH->Prep_Standards Measure_Abs Measure Absorbance Prep_Standards->Measure_Abs Plot_Curve Plot Calibration Curve Measure_Abs->Plot_Curve Det_Conc Determine Concentration Plot_Curve->Det_Conc Prep_Unknown Prepare Unknown Sample Measure_Unknown_Abs Measure Absorbance of Unknown Prep_Unknown->Measure_Unknown_Abs Measure_Unknown_Abs->Det_Conc

Caption: Workflow for spectrophotometric metal ion determination.

Concluding Remarks and Future Directions

2-Hydroxy-5-methyl-3-nitrobenzoic acid is a promising chelating agent with a rich potential for applications in various scientific disciplines. The protocols provided herein offer a solid foundation for researchers to explore its coordination chemistry and develop novel applications. Future research should focus on determining the stability constants of its metal complexes with a wide range of metal ions, elucidating the crystal structures of these complexes to understand their precise coordination geometries, and conducting in-depth biological evaluations of their therapeutic potential. Such studies will undoubtedly unlock the full potential of this intriguing molecule.

References

Please note that direct, extensive literature on the specific chelating properties of 2-hydroxy-5-methyl-3-nitrobenzoic acid is limited. The principles and protocols are based on established knowledge of substituted salicylic acids. The following references provide foundational information on the compound and related chemistries.

  • MDPI. (2024, April 29). Molybdenum Complexes Derived from 2-Hydroxy-5-nitrobenzaldehyde and Benzhydrazide as Potential Oxidation Catalysts and Semiconductors. Retrieved from [Link]

  • PubMed. (2013, November 15). Iron(III) and aluminium(III) complexes with substituted salicyl-aldehydes and salicylic acids. Retrieved from [Link]

  • Journal of Chemical Research and Innovation. (2025, September 30). COORDINATION BEHAVIOR OF TRANSITION METAL CATIONS WITH SUBSTITUTED SALICYLIC ACIDS AND COMPUTATIONAL STUDIES OF BIOLOGICAL POTENTIAL. Retrieved from [Link]

  • RSC Publishing. (n.d.). Complex formation between iron(III) and some substituted salicylic acids. Retrieved from [Link]

  • IJESI. (2016, September 15). Coordination Chemistry of Salicylic Acid. Retrieved from [Link]

  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Photo-physical properties of Pr (III) chelates of substituted nitrobenzoic acid and nitrophenols. Retrieved from [Link]

  • IJMR. (2021, November 15). SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES. Retrieved from [Link]

  • ijarcs. (2021, July 15). Extractive Spectrophotometric Method for Determination of Iron (II) using Ligand 2-(((Z)- 4 -. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Colorimetric analysis of 2-hydroxybenzoic acid. Retrieved from [Link]

  • PubMed. (2018, June 18). Structure-Activity Relationships of Nitro-Substituted Aroylhydrazone Iron Chelators with Antioxidant and Antiproliferative Activities. Retrieved from [Link]

  • ResearchGate. (2006, July 13). Spectroscopic and Potentiometric Study of 2,3-Dihydroxybenzoic Acid and its Complexation with La(III) Ion. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-Hydroxy-5-methyl-3-nitrobenzoic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and methodologies fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and methodologies for the purification of crude 2-hydroxy-5-methyl-3-nitrobenzoic acid, a key intermediate in various synthetic pathways. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome common purification challenges and achieve high-purity material for your research.

Section 1: Initial Assessment & Troubleshooting FAQs

This section addresses the critical first steps in evaluating your crude product and diagnosing potential issues. A proper initial assessment is key to selecting the most effective purification strategy.

Q1: How do I perform an initial purity assessment of my crude 2-hydroxy-5-methyl-3-nitrobenzoic acid?

A1: A multi-point initial assessment is crucial before attempting large-scale purification.

  • Visual Inspection: The pure compound is typically a pale yellow crystalline solid.[1] Significant discoloration, such as a dark brown or tar-like appearance, indicates the presence of substantial impurities, likely from oxidation or polymerization side-reactions during nitration.[2][3]

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities will typically cause the melting point to be depressed and broaden the range. This is a fast and effective indicator of purity.[4]

  • Thin-Layer Chromatography (TLC): TLC is the most informative initial step. It allows you to visualize the number of components in your crude mixture. By spotting your crude material alongside the starting material (2-hydroxy-5-methylbenzoic acid), you can identify unreacted starting material. Isomeric byproducts will often have Rf values very close to your desired product, while more polar or non-polar impurities will be well-separated.[4][5]

Q2: My crude product is a dark, oily tar. What likely caused this, and what is the best first step?

A2: Tar formation is a common issue in nitration reactions, particularly with activated aromatic rings.[2] It is generally caused by harsh reaction conditions (e.g., poor temperature control) leading to oxidation and polymerization.[3]

Your first step should not be direct recrystallization, as the tar will likely interfere with crystal formation.

  • Trituration: Attempt to solidify the oil by stirring it vigorously with a cold, non-polar solvent like hexane or petroleum ether. This can help wash away some oily impurities and may induce crystallization of the desired product.

  • Activated Carbon Treatment: If the product is solid but highly colored, dissolve it in a suitable solvent (e.g., ethanol or ethyl acetate) and treat it with a small amount of activated charcoal. Heat the mixture briefly and then perform a hot filtration to remove the charcoal and adsorbed colored impurities before proceeding to recrystallization.[1][2]

Q3: My TLC plate shows multiple spots. How can I tentatively identify the impurities?

A3: Multiple spots confirm a mixture of compounds. Based on the typical synthesis route (nitration of 2-hydroxy-5-methylbenzoic acid), the spots can be tentatively identified as follows:[6]

  • Starting Material (2-hydroxy-5-methylbenzoic acid): This compound is less polar than the nitrated product due to the absence of the electron-withdrawing nitro group. It will therefore have a higher Rf value (travel further up the plate) than your desired product. You can confirm this by co-spotting a known sample of the starting material.

  • Desired Product (2-hydroxy-5-methyl-3-nitrobenzoic acid): This should be the major spot on the plate.

  • Isomeric Byproducts (e.g., 5-hydroxy-2-methyl-6-nitrobenzoic acid): These isomers will have very similar polarities to your desired product and will appear as spots with very close Rf values, often making them difficult to separate by TLC alone.[3]

  • Dinitro Byproducts: If over-nitration occurred, these compounds will be significantly more polar than the desired product and will have a lower Rf value.

  • Baseline Impurities: Highly polar or polymeric "tar-like" materials will often remain at the baseline (the origin spot).

Section 2: Purification Method Selection Guide

The choice of purification method depends directly on the nature and quantity of the impurities identified in your initial assessment.

G start Crude Product Assessment (TLC, Melting Point) decision1 Is the major impurity the starting material or a non-polar byproduct? start->decision1 decision2 Are impurities primarily colored tars? decision1->decision2 No proc1 Method 1: Acid-Base Extraction decision1->proc1 Yes decision3 Are impurities isomers with very similar Rf values? decision2->decision3 No proc2 Method 2: Recrystallization (with optional carbon treatment) decision2->proc2 Yes decision3->proc2 No (Minor impurities with different polarity) proc3 Method 3: Column Chromatography decision3->proc3 Yes end_node High-Purity Product proc1->end_node proc2->end_node proc3->end_node

Caption: Workflow for selecting the optimal purification method.

Table 1: Comparison of Primary Purification Techniques

FeatureRecrystallizationAcid-Base ExtractionColumn Chromatography
Principle Differential solubilityDifferential acid/base reactivity and solubility of saltsDifferential adsorption
Best For Removing small amounts of impurities with different solubility profiles.Separating acidic compounds from neutral or basic impurities.[7]Separating compounds with very similar polarities, such as isomers.[1]
Typical Purity >98%>95% (often used as a pre-purification step)>99%
Pros Simple, fast, economical, and scalable.Excellent for removing entire classes of impurities; high capacity.Highest resolution; excellent for difficult separations.
Cons Potential for product loss in the mother liquor; may not remove isomers; "oiling out" can occur.[4]Will not separate the desired acid from other acidic impurities; requires solvent-solvent extractions.[7]Time-consuming, requires large solvent volumes, potential for product loss on the column.[4]
Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is ideal when TLC shows one major spot and minor impurities with significantly different Rf values.

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the crude product completely when hot but poorly when cold. Test small batches with the solvents listed in Table 2. An ethanol/water mixture is often a good starting point for nitroaromatic acids.[3] Table 2: Recrystallization Solvent Screening Guide

    Solvent Polarity Comments
    Water High Compound is likely poorly soluble in cold water but more soluble in hot water.[8]
    Ethanol Medium Good general-purpose solvent for nitroaromatic compounds.[2]
    Acetic Acid Medium Can be effective, but difficult to remove completely.[2]
    Toluene Low May be useful as part of a mixed-solvent system.[4]

    | Hexane/Petroleum Ether | Very Low | Use as an "anti-solvent" in a mixed system to induce crystallization.[4] |

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of boiling solvent (or the more polar solvent of a mixed pair) to just dissolve the material. Stir continuously.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl. Reheat to boiling for 2-3 minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This removes insoluble impurities and activated charcoal.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Acid-Base Extraction

This is the preferred method for removing neutral impurities (like non-acidic starting materials or byproducts).[9][10]

G start Crude Product (Desired Acid + Neutral Impurities) dissolved in Ethyl Acetate step1 Add aq. NaHCO₃ solution to separatory funnel. Shake and vent. start->step1 step2 Separate Layers step1->step2 organic_layer Organic Layer (Ethyl Acetate) Contains: Neutral Impurities step2->organic_layer Top Layer aqueous_layer Aqueous Layer (Water) Contains: Sodium 2-hydroxy-5-methyl-3-nitrobenzoate (Water-Soluble Salt) step2->aqueous_layer Bottom Layer step3 Acidify aqueous layer with cold 1M HCl until pH ~2 aqueous_layer->step3 step4 Precipitated solid forms step3->step4 step5 Collect solid by vacuum filtration step4->step5 end_node Pure 2-hydroxy-5-methyl-3-nitrobenzoic acid step5->end_node

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or diethyl ether, in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[9] Sodium bicarbonate is a weak base, which is selective for deprotonating the strongly acidic carboxylic acid without reacting with the less acidic hydroxyl group.[11]

  • Separation: Stopper the funnel, invert, and vent frequently to release CO₂ gas produced. Shake vigorously for 1-2 minutes. Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium salt of your desired product.

  • Backwash (Optional): To remove any trapped neutral impurities, add a small amount of fresh ethyl acetate to the collected aqueous layer, shake, and discard the organic wash.[9]

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). Your purified product will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

Protocol 3: Purification by Silica Gel Column Chromatography

This high-resolution method is necessary when impurities are isomeric and cannot be separated by other means.[2]

  • TLC Analysis: First, determine the optimal mobile phase (eluent) using TLC. A good eluent system will give your desired product an Rf value of ~0.3-0.4 and show good separation from impurities. Start with a mixture like 7:3 Hexane:Ethyl Acetate and adjust the polarity as needed. Adding a small amount of acetic acid (e.g., 0.5%) to the eluent can improve peak shape for acidic compounds.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, sample-adsorbed silica onto the top of the packed column.

  • Elution: Gently add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot every few fractions on a TLC plate to track the elution of your product.

  • Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified 2-hydroxy-5-methyl-3-nitrobenzoic acid.

Section 4: Purity Verification & Characterization FAQs

Q4: How do I confirm the purity of my final, purified product?

A4: After purification, you must verify that the impurities have been removed.

  • HPLC Analysis: This is the definitive method for quantitative purity assessment. A single, sharp peak should be observed. Purity is often calculated by area normalization.[5]

  • Melting Point: The purified product should exhibit a much sharper and higher melting point than the crude material.

  • TLC: A single spot should be observed on a TLC plate when visualized under UV light.

Q5: What are typical HPLC conditions for analyzing this compound?

A5: While a method must be optimized for your specific system, a robust starting point for analyzing nitroaromatic acids can be adapted from established methods.[12][13]

Table 3: Proposed HPLC Method for Purity Analysis

ParameterConditionRationale
Instrument HPLC with UV DetectorStandard system for analyzing aromatic compounds.[14][15]
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar organic molecules.[12]
Mobile Phase A: Water + 0.1% Phosphoric AcidB: AcetonitrileAcidified water ensures the carboxylic acid is fully protonated, preventing peak tailing.[13]
Gradient 70% A / 30% B, ramp to 10% A / 90% B over 15 minA gradient elution is effective for separating components with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns.
Detection UV at 254 nmAromatic nitro-compounds strongly absorb UV light around this wavelength.[16][17]
Injection Vol. 10 µLStandard injection volume.

Q6: How can I confirm the chemical identity of my purified product?

A6: Purity analysis confirms the absence of other components, but structural analysis confirms the compound's identity. NMR spectroscopy is the primary tool for this.[18] While a reference spectrum for this exact compound is not widely published, expected chemical shifts can be predicted based on its structure and comparison to similar molecules.[18][19]

References
  • Taylor & Francis. (2007, February 6). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Available from: [Link]

  • MICROSOLV. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Available from: [Link]

  • PubMed. (2009, December 30). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Available from: [Link]

  • Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Available from: [Link]

  • Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available from: [Link]

  • University of Colorado Boulder. Acid-Base Extraction. Available from: [Link]

  • Wikipedia. Acid–base extraction. Available from: [Link]

  • Taylor & Francis. (2007, February 1). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Available from: [Link]

  • ResearchGate. Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Available from: [Link]

  • Chemistry Steps. (2025, September 20). How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]

  • ResearchGate. Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf. Available from: [Link]

  • Chemistry LibreTexts. ACID-BASE EXTRACTION. Available from: [Link]

  • SIELC Technologies. (2018, February 17). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. Available from: [Link]

  • J-STAGE. SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Available from: [Link]

  • ScienceDirect. Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Available from: [Link]

  • National Center for Biotechnology Information. (2022, July 22). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Available from: [Link]

  • Japan International Cooperation Agency. III Analytical Methods. Available from: [Link]

  • National Center for Biotechnology Information. Methyl 2-hydroxy-3-nitrobenzoate. Available from: [Link]

  • Chemical Synthesis Database. (2025, May 20). methyl 5-hydroxy-2-methyl-3-nitrobenzoate. Available from: [Link]

  • SIELC Technologies. Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. Available from: [Link]

  • CDC Stacks. Supporting Information. Available from: [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. Available from: [Link]

  • NIST. Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. Available from: [Link]

  • ResearchGate. H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzoic Acid

Welcome to the Technical Support Center. The synthesis of 2-hydroxy-5-methyl-3-nitrobenzoic acid (also known as 3-nitro-5-methylsalicylic acid) via the electrophilic aromatic nitration of 5-methylsalicylic acid is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 2-hydroxy-5-methyl-3-nitrobenzoic acid (also known as 3-nitro-5-methylsalicylic acid) via the electrophilic aromatic nitration of 5-methylsalicylic acid is a critical workflow in pharmaceutical and materials research. While regioselectivity is largely governed by existing substituents, the highly activated nature of the aromatic ring makes it notoriously susceptible to over-nitration, oxidation, and thermal runaway.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to ensure high-yield, regioselective mono-nitration.

Mechanistic Insight: The Causality of Over-Nitration

To successfully control this reaction, one must understand the electronic landscape of 5-methylsalicylic acid. The hydroxyl group (-OH) is a strong electron-donating group (EDG) that activates the ring and directs electrophiles to the ortho and para positions. Because the para position (C5) is already occupied by a methyl group, the nitronium ion (NO₂⁺) is strongly directed to the ortho position (C3).

However, the synergistic electron-donating effects of both the -OH and -CH₃ groups render the aromatic system exceptionally electron-rich. If the reaction kinetics are not strictly controlled, the highly reactive intermediate can undergo secondary nitration at the sterically hindered C4 or C6 positions. Furthermore, excess nitric acid can act as an oxidizing agent, cleaving the ring and forming intractable tar or picric acid derivatives 1.

Troubleshooting Guide & FAQs

Q1: My reaction is yielding a complex mixture of dinitro byproducts and tar. How do I prevent this over-nitration? A1: Over-nitration and tar formation are classic symptoms of thermal runaway and excessive oxidizing potential. Nitration is highly exothermic; if the heat is not dissipated, the reaction rate accelerates exponentially, leading to poly-nitration and oxidative decomposition 2.

  • Stoichiometric Precision: Never use a large excess of nitric acid. Limit the nitrating agent to exactly 1.0 to 1.05 molar equivalents.

  • Temperature Control: Maintain the reaction strictly between 0°C and 5°C during the addition of the mixed acid (HNO₃/H₂SO₄). Use an ice-salt bath and ensure the addition is dropwise.

  • Dilution: If tar persists, perform the reaction in a more dilute solution (e.g., using acetic acid as a co-solvent) to improve heat dissipation 1.

Q2: I am using standard mixed acid (HNO₃/H₂SO₄), but my regioselectivity for the 3-nitro isomer is lower than expected. Are there alternative catalytic systems? A2: Yes. While mixed acid at 0–5°C can achieve >80% yields of the 3-nitro isomer 3, you can alter the regioselectivity by manipulating the protonation state of the substrate or using milder, solid-supported reagents.

  • Iron(III) Nitrate Systems: Nitrating methyl salicylate derivatives with Fe(NO₃)₃ alters the isomer distribution. Basic conditions deprotonate the hydroxyl group, creating a strongly meta-directing phenoxide (relative to the carboxylate) that steers nitration almost exclusively to C3.

  • Mechanochemical Nitration: A modern green chemistry approach involves ball-milling 5-methylsalicylic acid with clay-supported ferric nitrate (Fe(NO₃)₃-montmorillonite). This solvent-free solid-state reaction achieves ~80% yield in 30 minutes and virtually eliminates over-nitration by restricting the mobility of the nitronium species 3.

Q3: How do I know when to quench the reaction to avoid secondary nitration? A3: Prolonged reaction times are a primary cause of over-nitration. Monitor the reaction via TLC (Thin Layer Chromatography). Once the starting material is consumed (typically 2–3 hours at 0–5°C for mixed acid), immediately quench the reaction by pouring the mixture over crushed ice. This rapidly drops the temperature and dilutes the acid, instantly halting electrophilic aromatic substitution 2.

Data Presentation: Comparison of Nitration Conditions

The following table summarizes the impact of different reaction conditions on the yield and over-nitration risk of 5-methylsalicylic acid.

Nitration SystemAdditives / ConditionsReaction TimeMajor ProductYield (%)Over-Nitration Risk
HNO₃ / H₂SO₄ 0–5 °C, Dropwise addition2–3 h3-Nitro isomer>80%Moderate (Requires strict cooling)
HNO₃ / H₂SO₄ >10 °C (Poor cooling)<1 hDinitro / Tar<40%High (Thermal runaway)
Fe(NO₃)₃ Basic conditions3 h3-Nitro isomer60–65%Low
Fe(NO₃)₃-Clay Ball-milling, Solvent-free30 min3-Nitro isomer~80%Very Low
Experimental Protocols
Protocol A: Standard Low-Temperature Mixed Acid Nitration (Self-Validating Route)

This protocol utilizes precise thermal and stoichiometric control to prevent over-nitration.

  • Preparation of the Substrate: Dissolve 10.0 g of 2-hydroxy-5-methylbenzoic acid (5-methylsalicylic acid) in 50 mL of concentrated sulfuric acid in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Submerge the flask in an ice-salt bath. Allow the solution to cool until the internal temperature stabilizes between 0°C and 5°C.

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, carefully mix 1.05 molar equivalents of concentrated nitric acid with an equal volume of concentrated sulfuric acid.

  • Controlled Addition: Using an addition funnel, add the nitrating mixture to the substrate solution dropwise over 1 to 2 hours. Critical Step: Monitor the internal thermometer continuously. If the temperature exceeds 5°C, pause the addition until the system cools. This self-validating step prevents thermal runaway.

  • Reaction Monitoring: Stir the mixture at 0–5°C for an additional 1 hour. Validate completion via TLC (eluent: ethyl acetate/hexane). The disappearance of the starting material spot confirms completion.

  • Quenching: Pour the reaction mixture slowly over 200 g of crushed ice with vigorous stirring. The 2-hydroxy-5-methyl-3-nitrobenzoic acid will precipitate as a solid.

  • Isolation: Isolate the crude product via vacuum filtration, wash thoroughly with ice-cold water to remove residual acids, and recrystallize from ethanol.

Protocol B: Solvent-Free Mechanochemical Nitration (Green Route)

This protocol minimizes oxidation and over-nitration by utilizing solid-state kinetics.

  • Reagent Preparation: Combine 1.0 molar equivalent of 5-methylsalicylic acid with 1.2 molar equivalents of clay-supported ferric nitrate (Fe(NO₃)₃-montmorillonite) in a stainless-steel milling jar.

  • Milling: Place the jar in a planetary ball mill. Mill the mixture at 400 rpm for exactly 30 minutes.

  • Extraction: Extract the resulting solid mixture with ethyl acetate. The clay support will remain insoluble.

  • Filtration and Concentration: Filter the suspension to remove the montmorillonite catalyst (which can be washed and recycled). Concentrate the filtrate under reduced pressure to yield the pure 3-nitro product.

Mandatory Visualization: Nitration Decision & Troubleshooting Pathway

NitrationWorkflow Start 5-Methylsalicylic Acid (Highly Activated Ring) Reagent1 Mixed Acid (HNO3/H2SO4) Standard Route Start->Reagent1 Reagent2 Fe(NO3)3-Montmorillonite Green Route Start->Reagent2 TempHigh Temp > 10°C Exothermic Acceleration Reagent1->TempHigh TempLow Temp 0–5°C Strict Kinetic Control Reagent1->TempLow Milling Ball-Milling (30 min) Restricted Mobility Reagent2->Milling OverNitration Over-nitration & Tar (Ring Cleavage / Dinitro) TempHigh->OverNitration Thermal Runaway TargetProduct 2-Hydroxy-5-methyl-3-nitrobenzoic acid (Target Mono-nitro Product) TempLow->TargetProduct >80% Yield Milling->TargetProduct ~80% Yield

Workflow and troubleshooting logic for regioselective nitration of 5-methylsalicylic acid.

References
  • Title: Buy 2-Hydroxy-5-methyl-3-nitrobenzoic acid (EVT-3191403)
  • Title: Preventing over-nitration in the synthesis of nitroaromatic compounds Source: BenchChem URL
  • Source: PubMed (NIH)

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-Hydroxy-5-methyl-3-nitrobenzoic Acid

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 2-hydroxy-5-methyl-3-nitrobenzoic acid (C₈H₇NO₅). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. The methodologies and advice provided herein are grounded in established crystallographic principles and practical laboratory experience to ensure scientific integrity and successful outcomes.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific challenges you may encounter during the crystallization of 2-hydroxy-5-methyl-3-nitrobenzoic acid. Each issue is presented in a question-and-answer format, detailing the likely causes and providing a logical, step-by-step approach to resolution.

Issue 1: My 2-hydroxy-5-methyl-3-nitrobenzoic acid fails to crystallize from solution.

This is a frequent challenge, often related to the solution being too dilute or the system being in a supersaturated state without nucleation sites.[1]

Diagnostic Workflow:

  • Concentration Check: The most common reason for crystallization failure is excessive solvent.[1] To check for this, dip a glass stirring rod into your solution, remove it, and allow the solvent to evaporate. If a solid residue forms on the rod, your compound is present, and the solution is likely too dilute.

  • Inducing Nucleation: If the solution is sufficiently concentrated, the problem may be a lack of nucleation sites for crystal growth to begin.[1]

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide the necessary surface for initial crystal formation.[2]

    • Seed Crystals: If you have a small amount of the pure, solid compound, add a single, tiny crystal (a "seed crystal") to the solution. This provides a template for further crystal growth.[2]

    • Reduced Temperature: If scratching and seeding are unsuccessful, try further cooling the solution in an ice-salt bath to decrease solubility and promote crystallization.[1]

Corrective Action Flowchart:

Caption: Troubleshooting workflow for inducing crystallization.

Issue 2: An oil has formed instead of solid crystals.

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.[3] This can also be caused by the presence of impurities which can lower the melting point of the compound.[2]

Diagnostic and Corrective Steps:

  • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent (1-2 mL) to dilute the solution.[1][2]

  • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help to achieve a gradual temperature decrease, which favors the formation of an ordered crystal lattice over an amorphous oil.[1]

  • Solvent System Modification: If oiling persists, the solvent system may be inappropriate. Consider using a different solvent or a solvent pair.

Issue 3: The resulting crystals are very small or appear as a fine powder.

The formation of very small crystals is typically a result of rapid crystallization, where too many crystal nuclei form at once, leading to competition for the solute.[3]

Methods to Promote Larger Crystal Growth:

  • Slower Cooling: As with oiling out, slower cooling is key. A slower rate of cooling reduces the degree of supersaturation, allowing fewer nuclei to form and grow into larger, more well-defined crystals.[3]

  • Use More Solvent: Start by dissolving the compound in slightly more than the minimum amount of hot solvent required.[2] This will keep the compound in solution for a longer period during cooling, allowing for more controlled crystal growth.[2]

Issue 4: The crystallized product is discolored or appears impure.

Discoloration often indicates the presence of impurities trapped within the crystal lattice.

Purification Strategies:

  • Activated Charcoal: If the solution is colored by soluble impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be sure to use a minimal amount, as it can also adsorb some of your desired product.

  • Hot Filtration: After treatment with activated charcoal, a hot filtration step is necessary to remove the charcoal and any other insoluble impurities before allowing the solution to cool and crystallize.[4]

  • Recrystallization: A second recrystallization of the purified crystals can further enhance purity.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 2-hydroxy-5-methyl-3-nitrobenzoic acid to consider during crystallization?

A1: Understanding the properties of the molecule is fundamental to designing a successful crystallization protocol.

PropertyValueSignificance for Crystallization
Molecular Formula C₈H₇NO₅[5]Influences molecular weight and intermolecular forces.
Molecular Weight 197.14 g/mol [5]Important for calculating molar quantities.
Functional Groups Carboxylic acid, hydroxyl, nitro, methyl[5]These groups dictate the polarity and hydrogen bonding capabilities of the molecule, which are critical for solvent selection. The carboxylic acid and hydroxyl groups, in particular, can form strong hydrogen bonds.[6][7][8]

Q2: What are suitable solvents for the crystallization of 2-hydroxy-5-methyl-3-nitrobenzoic acid?

A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Given the polar nature of the molecule due to the carboxylic acid, hydroxyl, and nitro groups, polar solvents are generally a good starting point. Ethanol is often a suitable solvent for substituted benzoic acids.[9] Water can also be used, but the solubility might be lower.[10] A mixed solvent system, such as ethanol-water, can also be effective.

Q3: How can I improve the yield of my crystallization?

A3: To maximize your yield, ensure you use the minimum amount of hot solvent necessary to fully dissolve the compound.[3] After crystal formation at room temperature, cooling the flask in an ice bath will further decrease the solubility of the compound in the mother liquor, leading to a greater recovery of the crystallized product.[3] However, be mindful that rapid cooling can sometimes trap impurities.[3]

Q4: What is the purpose of washing the crystals after filtration?

A4: Washing the collected crystals with a small amount of cold solvent helps to remove any residual mother liquor that may contain dissolved impurities. It is crucial to use a cold solvent to minimize the loss of your crystallized product.

Experimental Protocol: Recrystallization of 2-Hydroxy-5-methyl-3-nitrobenzoic Acid

This protocol provides a general guideline for the recrystallization of 2-hydroxy-5-methyl-3-nitrobenzoic acid.

Materials:

  • Crude 2-hydroxy-5-methyl-3-nitrobenzoic acid

  • Selected solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely before determining the yield and melting point.

Workflow Diagram:

G A Start: Crude Solid B Dissolve in Minimum Hot Solvent A->B C Decolorize with Activated Charcoal (Optional) B->C E Slowly Cool to Room Temperature B->E No Charcoal D Hot Filtration (if charcoal used) C->D D->E F Cool in Ice Bath E->F G Vacuum Filter Crystals F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J End: Pure Crystals I->J

Caption: A standard recrystallization workflow.

References

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. University of York. [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua Dryer. [Link]

  • Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. MDPI. [Link]

  • Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ACS Publications. [Link]

  • Advice for Crystallization. Universität Potsdam. [Link]

  • Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ResearchGate. [Link]

  • Methyl 2-hydroxy-3-nitrobenzoate. PubChem. [Link]

  • Methyl 2-(hydroxymethyl)-3-nitrobenzoate. PubChem. [Link]

  • Method of preparing p-nitrobenzoic acid.
  • Oxidation and crystallization process for aromatic carboxylic acid production.
  • Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ACS Publications. [Link]

  • Non-equilibrium growth patterns of carboxylic acids crystallised on microslides. SciSpace. [Link]

  • Methyl 2-hydroxy-3-nitrobenzoate. PMC. [Link]

  • On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. ACS Publications. [Link]

  • Relationship between the Crystal Structure and Morphology of Carboxylic Acid Polymorphs. Predicted and Experimental Morphologies. ResearchGate. [Link]

  • m-NITROBENZOIC ACID. Organic Syntheses. [Link]

  • Combined Use of Structure Analysis, Studies of Molecular Association in Solution, and Molecular Modelling to Understand the Different Propensities of Dihydroxybenzoic Acids to Form Solid Phases. PMC. [Link]

  • 3-Nitrobenzoic acid. Wikipedia. [Link]

  • Molecular structure of 2-methyl-5-nitrobenzoic acid (1). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzoic Acid

Answering your request, as a Senior Application Scientist, I've developed an in-depth technical support guide for optimizing the reaction temperature for the synthesis of 2-hydroxy-5-methyl-3-nitrobenzoic acid. This guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering your request, as a Senior Application Scientist, I've developed an in-depth technical support guide for optimizing the reaction temperature for the synthesis of 2-hydroxy-5-methyl-3-nitrobenzoic acid. This guide is structured to provide both foundational knowledge and practical, actionable troubleshooting advice for researchers in the field.

Introduction: The synthesis of 2-hydroxy-5-methyl-3-nitrobenzoic acid, a key intermediate in pharmaceutical development, is primarily achieved through the electrophilic aromatic nitration of 2-hydroxy-5-methylbenzoic acid (4-methylsalicylic acid).[1] This reaction is notoriously sensitive to temperature fluctuations. Precise thermal control is not merely a suggestion but the cornerstone of achieving high yield and purity. This guide elucidates the causal relationship between temperature and reaction outcomes, providing detailed protocols and troubleshooting solutions to navigate the complexities of this synthesis.

Part 1: The Scientific Rationale: Why Temperature is the Critical Parameter

In the nitration of an activated aromatic ring like 4-methylsalicylic acid, temperature governs the delicate balance between the desired reaction and a cascade of potential side reactions. The starting material possesses two activating groups (hydroxyl and methyl) and one deactivating group (carboxylic acid), making the regioselectivity of the nitration complex.

  • Reaction Kinetics and Exothermicity: The formation of the nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids is the first step, followed by its electrophilic attack on the aromatic ring.[2] This entire process is highly exothermic.[3][4] Without stringent cooling, the reaction rate can accelerate uncontrollably, leading to a thermal runaway.[5]

  • Selectivity and Isomer Formation: The primary determinant of success is controlling the reaction's regioselectivity. While the 3-nitro isomer is the desired product, elevated temperatures provide sufficient activation energy to overcome the barriers for the formation of other isomers, such as the 5-nitro product.[3] Lower temperatures often favor the thermodynamically more stable product.[6]

  • Side Reactions and Impurity Profile: Excessive thermal energy is the primary driver for unwanted side reactions.

    • Oxidation: Nitric acid is a potent oxidizing agent. At higher temperatures, it can oxidize the electron-rich aromatic ring or the benzylic methyl group, leading to the formation of dark, tar-like polymeric byproducts.[3][4][7] This is often the most visible sign of a loss of temperature control.

    • Dinitration: Once the first nitro group is added, the ring is deactivated. However, at elevated temperatures, the reaction can be forced to add a second nitro group, forming dinitrated impurities that are difficult to separate.[4]

Part 2: Recommended Experimental Protocol & Workflow

This protocol is designed to maximize the yield and purity of 2-hydroxy-5-methyl-3-nitrobenzoic acid by emphasizing strict temperature control.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_substrate 1. Prepare Substrate Solution (4-methylsalicylic acid in conc. H₂SO₄) cool_substrate 2. Cool Substrate to 0-5°C (Ice-Salt Bath) prep_substrate->cool_substrate nitration 4. Nitration (Add nitrating mix dropwise) MAINTAIN TEMP < 10°C cool_substrate->nitration prep_nitrating 3. Prepare Nitrating Mixture (conc. HNO₃ in conc. H₂SO₄) Cool to 0-5°C prep_nitrating->nitration quench 5. Quench Reaction (Pour onto crushed ice) nitration->quench isolate 6. Isolate Crude Product (Vacuum Filtration) quench->isolate wash 7. Wash with Cold Water isolate->wash purify 8. Purify Product (Recrystallization) wash->purify

Caption: Step-by-step workflow for the synthesis of 2-hydroxy-5-methyl-3-nitrobenzoic acid.

Step-by-Step Methodology

Materials:

  • 2-hydroxy-5-methylbenzoic acid (4-methylsalicylic acid)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice and Salt (for cooling bath)

  • Deionized Water

  • Ethanol/Water mixture (for recrystallization)

Procedure:

  • Prepare the Substrate Solution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the 2-hydroxy-5-methylbenzoic acid (1 equivalent) in concentrated sulfuric acid at room temperature.[6]

  • Cooling: Place the flask in an ice-salt bath and cool the solution to between 0°C and 5°C with continuous stirring.[7]

  • Prepare the Nitrating Mixture: In a separate beaker, slowly and carefully add concentrated nitric acid (1.1 equivalents) to an equal volume of concentrated sulfuric acid.[6][7] This mixing is highly exothermic; perform this step in an ice bath to keep the mixture cold.

  • Nitration Reaction: Slowly add the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred substrate solution over 20-30 minutes. It is imperative to monitor the internal thermometer and adjust the addition rate to ensure the reaction temperature never exceeds 10°C. [4][6][8]

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the cold bath for an additional 30 minutes to ensure the reaction goes to completion.[7]

  • Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice, stirring vigorously.[4][9] A solid precipitate of the crude product should form.

  • Isolation and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of ice-cold deionized water until the washings are neutral to litmus paper. This removes residual acids.[6][7]

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final 2-hydroxy-5-methyl-3-nitrobenzoic acid.[6][9]

Table 1: Key Reaction Parameters and Rationale
ParameterRecommended ValueRationale / Justification
Reaction Temperature 0 - 10°C Critical for minimizing side reactions such as dinitration and oxidation of the methyl group. Ensures higher regioselectivity for the desired 3-nitro isomer. [3][4][8]
Reagent Addition Rate Dropwise over 20-30 minPrevents localized temperature spikes from the exothermic reaction, which can lead to tar formation and reduced yield.[4]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺) necessary for the reaction.[2]
Quenching Method Pouring onto crushed iceRapidly stops the reaction by diluting the acid and lowering the temperature, causing the organic product to precipitate out of the aqueous solution.[4]

Part 3: Troubleshooting Guide (Question & Answer Format)

This section addresses common issues encountered during the synthesis, with a focus on temperature-related causes and solutions.

Troubleshooting Decision Logic

G cluster_low_yield Low Yield cluster_tar Dark Color / Tar Formation cluster_isomers Multiple Isomers on TLC start Problem Encountered? ly_cause1 Cause: Incomplete Reaction (Temp too low / time too short) start->ly_cause1 Low Yield tar_cause Cause: Temperature Spike (>15°C) leading to oxidation/ polymerization start->tar_cause Tarring iso_cause Cause: Elevated Temperature (Kinetic control favors other isomers) start->iso_cause Impure Product ly_sol1 Solution: Stir for longer post-addition or allow to warm slightly (e.g., to 15°C) ly_cause1->ly_sol1 ly_cause2 Cause: Loss during workup ly_sol2 Solution: Ensure complete precipitation on ice; use ice-cold water for washing ly_cause2->ly_sol2 tar_sol Solution: Improve cooling (ice-salt bath); add nitrating mixture much slower; use more dilute conditions tar_cause->tar_sol iso_sol Solution: Maintain temp strictly <10°C; Purify via column chromatography or fractional recrystallization iso_cause->iso_sol

Caption: Troubleshooting logic for common issues in the nitration of 4-methylsalicylic acid.

Q1: My reaction yield is consistently low. What are the likely causes related to temperature?

A: While several factors can cause low yield, temperature plays a dual role. Firstly, if the temperature is too low or the reaction time is too short, the reaction may not go to completion.[4] Secondly, and more commonly, if the temperature is too high, the yield of your desired product is consumed by the formation of byproducts like isomers and tar.[4]

  • Troubleshooting Action: Ensure you are stirring for a sufficient time (e.g., 30 minutes) after the addition of the nitrating agent is complete.[7] If you suspect the temperature was too high (even for a short period), your primary path to improving yield is to repeat the reaction with slower reagent addition and a more efficient cooling bath (e.g., ice-salt).

Q2: I'm observing significant formation of a dark brown or black tar-like substance. How can I prevent this?

A: Tar formation is a classic indicator of a reaction temperature that has risen too high.[6] It results from oxidative decomposition and polymerization reactions catalyzed by the strong acid and high temperature.[3][7]

  • Troubleshooting Action:

    • Enhance Cooling: Switch from a simple ice bath to an ice-salt or ice-acetone bath for more effective and consistent temperature control below 5°C.

    • Slow Down: The addition of the nitrating mixture is the most critical phase. Reduce the addition rate significantly to allow the cooling bath to dissipate the heat generated by the reaction.

    • Dilution: Performing the reaction in a slightly more dilute solution (i.e., more sulfuric acid) can help manage the exotherm, although this may require adjustments to the workup procedure.[3]

Q3: My TLC analysis shows multiple spots with close Rf values, indicating isomers. How does temperature influence this?

A: The formation of multiple isomers is directly linked to reaction temperature. The hydroxyl and methyl groups direct the incoming nitro group to specific positions, but the energy landscape for these substitutions can be similar.[3] Higher temperatures provide the necessary activation energy to form not just the thermodynamically favored product but also kinetically favored isomers.

  • Troubleshooting Action: Strict adherence to a low temperature range (0-10°C) is the most effective way to improve regioselectivity. If isomers are still present, purification via column chromatography is generally more effective than recrystallization for separating compounds with similar polarities.

Q4: The reaction seems to be uncontrollably exothermic, with the temperature spiking above 15°C despite using an ice bath. What procedural adjustments should I make?

A: This is a dangerous situation that indicates the rate of heat generation is exceeding the rate of heat removal.

  • Troubleshooting Action:

    • Immediate Action: Stop the addition of the nitrating agent immediately.

    • Pre-cool Reagents: Ensure both the substrate solution and the nitrating mixture are thoroughly pre-cooled to 0-5°C before starting the addition.

    • Reverse Addition (Advanced): In some cases, adding the substrate solution to the nitrating mixture can provide better control, but this should be approached with caution and on a small scale first.

    • Check Stirring: Ensure vigorous mechanical stirring is maintained to prevent the formation of localized hot spots within the reaction mixture.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is a mixed acid (HNO₃/H₂SO₄) system necessary? A: Concentrated sulfuric acid is a stronger acid than nitric acid. It protonates the hydroxyl group of nitric acid, which then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺). Nitric acid alone is not electrophilic enough to nitrate the ring efficiently.[2]

Q2: Can alternative nitrating agents be used for better temperature control? A: Yes, milder nitrating agents can be employed to reduce the exothermicity and improve selectivity, although they may require different reaction conditions. For example, systems like copper(II) nitrate in THF or N-nitrosaccharin have been used for nitrating aromatic compounds under milder conditions.[10][11] However, the classic HNO₃/H₂SO₄ system remains the most common due to its low cost and high reactivity.

Q3: What are the visible signs that my reaction temperature is getting too high? A: The most obvious sign is a rapid, unexpected rise on your thermometer. This is often accompanied by a darkening of the reaction mixture, changing from a pale yellow to orange, brown, or even black.[7] In severe cases, you may observe the evolution of brown nitrogen dioxide (NO₂) gas, indicating decomposition.

References

  • EvitaChem. (n.d.). Buy 2-Hydroxy-5-methyl-3-nitrobenzoic acid (EVT-3191403).
  • Benchchem. (2025). Technical Support Center: Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
  • Benchchem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
  • Benchchem. (2025). Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
  • Cardona, F., et al. (2006). Salicylic Acid Nitration by Means of Nitric Acid/Acetic Acid System: Chemical and Kinetic Characterization. Organic Process Research & Development. Available at: [Link]

  • Optimisation of reaction conditions for the preparation of 2-hydroxy-5-nitrobenzoic acid (2). (n.d.).
  • Slideshare. (n.d.). Nitration of Salicylic Acid using laboraotry techniques.
  • Kulkarni, A. A., et al. (2008). Continuous Flow Nitration of Salicylic Acid. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (n.d.). Fast and Efficient Nitration of Salicylic Acid and Some Other Aromatic Compounds over H 3 PO 4 /TiO 2 -ZrO 2 Using Nitric Acid | Request PDF.
  • Andreozzi, R., et al. (2006). Batch salicylic acid nitration by nitric acid/acetic acid mixture under isothermal, isoperibolic and adiabatic conditions. PubMed. Available at: [Link]

  • Benchchem. (2025). "optimization of reaction conditions for the nitration of 4-methylbenzoic acid".
  • Benchchem. (2025). Application Notes and Protocols: Experimental Procedure for the Nitration of 4-Methylbenzoic Acid.
  • Benchchem. (2025). Technical Support Center: Nitration of 4-Methylbenzoic Acid.
  • Benchchem. (2025). identifying and characterizing impurities in 5-Hydroxy-2-methyl-4-nitrobenzoic acid synthesis.
  • Feng, Y., & Wuest, W. M. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. PMC. Available at: [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: High-Temperature Degradation of 2-Hydroxy-5-methyl-3-nitrobenzoic Acid

Welcome to the Technical Support Center for 2-hydroxy-5-methyl-3-nitrobenzoic acid (also known as 3-nitro-5-methylsalicylic acid). This compound is a critical intermediate in pharmaceutical synthesis, particularly in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-hydroxy-5-methyl-3-nitrobenzoic acid (also known as 3-nitro-5-methylsalicylic acid). This compound is a critical intermediate in pharmaceutical synthesis, particularly in the development of anti-inflammatory agents and metalloenzyme inhibitors. However, its polyfunctional nature—comprising a carboxylic acid, a phenolic hydroxyl, and a nitro group—makes it highly sensitive to thermal stress.

This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting strategies, and self-validating protocols to safely manage its high-temperature degradation.

Part 1: Frequently Asked Questions (Mechanisms & Thermodynamics)

Q1: What are the primary mechanisms of thermal degradation for this compound? A1: The thermal degradation of 2-hydroxy-5-methyl-3-nitrobenzoic acid proceeds via two primary, temperature-dependent pathways: decarboxylation and denitration (1[1]).

  • Causality of Decarboxylation: The presence of the ortho-hydroxyl group relative to the carboxylic acid creates a hydrogen-bonded, six-membered cyclic transition state. This structural feature significantly lowers the activation energy required for the elimination of CO₂, leading to the formation of 2-methyl-6-nitrophenol at relatively low thermal thresholds (150–200 °C).

  • Causality of Denitration: At higher temperatures (>250 °C), the thermal energy exceeds the bond dissociation energy of the C-NO₂ bond. Homolytic cleavage occurs, releasing hazardous nitrogen oxides (NOx) and driving an exothermic decomposition cascade that fragments the aromatic ring.

Q2: At what temperature does thermal runaway become a critical risk? A2: Based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of structurally analogous nitroaromatic acids (such as o-nitrobenzoic acid), the onset of significant exothermic decomposition occurs between 250 °C and 400 °C (2[2]). The peak decomposition temperature ( Tp​ ) is heavily dependent on the heating rate but generally centers around 260–300 °C. To prevent thermal runaway, industrial scale-up processes should strictly avoid prolonged exposure above 120 °C.

Q3: How does the methyl group at the C5 position influence thermal stability? A3: The electron-donating nature of the methyl group slightly increases the electron density on the aromatic ring. While this stabilizes the ring against certain electrophilic attacks at room temperature, under high-temperature pyrolytic conditions, the methyl group becomes a liability. It can undergo auto-oxidation, fueled by the reactive oxygen species generated from the decomposing nitro group, accelerating the formation of complex, insoluble carbonaceous residues.

Part 2: Quantitative Thermal Data

To predict the behavior of 2-hydroxy-5-methyl-3-nitrobenzoic acid during synthesis, it is crucial to understand its thermodynamic boundaries. The following table summarizes the kinetic parameters extrapolated from its closest structural analogs (nitrobenzoic and nitrosalicylic acids) (2[2], 1[1]).

ParameterValue RangeMechanistic Significance
Onset of Decarboxylation ( Tonset​ ) 150 – 180 °CInitial mass loss phase; evolution of CO₂ gas.
Peak Exothermic Decomposition ( Tp​ ) 250 – 320 °CC-NO₂ bond cleavage, NOx evolution, and rapid ring fragmentation.
Apparent Activation Energy ( Ea​ ) 131 – 157 kJ/molEnergy barrier for the primary n-order decomposition reaction.
Heat of Decomposition ( ΔHd​ ) 335 – 542 J/gHigh energy release indicating a severe risk of thermal runaway.

Part 3: Troubleshooting Guide for High-Temperature Reactions

Issue 1: Premature Decarboxylation During High-Temperature Esterification
  • Symptom: Low yield of the desired ester; GC-MS reveals a high concentration of 2-methyl-6-nitrophenol.

  • Causality: Heating the acid above 120 °C in the presence of protic solvents or acidic catalysts accelerates the loss of CO₂ via the stabilized ortho-hydroxyl transition state.

  • Solution: Lower the reaction temperature to <80 °C. Utilize milder coupling reagents (e.g., DCC/DMAP or EDC) or convert the acid to an acyl chloride intermediate at low temperatures (using SOCl₂ or oxalyl chloride at 0–20 °C) prior to esterification.

Issue 2: Unexplained Pressure Spikes in Sealed Reactors
  • Symptom: Rupture disks trigger or pressure gauges spike unexpectedly during closed-vessel heating.

  • Causality: Simultaneous evolution of CO₂ (from decarboxylation) and NOx/CO gases (from nitro group decomposition) causes rapid volumetric expansion (3[3]).

  • Solution: Never heat nitroaromatic acids in closed systems near their thermal onset temperature (~150 °C). Implement continuous pressure monitoring and use pressure-relief valves calibrated to safely vent non-condensable gases.

Part 4: Experimental Protocols (Self-Validating)

To ensure trustworthiness in your scale-up process, you must empirically validate the thermal boundaries of your specific batch of 2-hydroxy-5-methyl-3-nitrobenzoic acid. Do not rely solely on literature values, as trace metal impurities can catalyze decomposition.

Protocol: TGA-DSC-MS Analysis for Thermal Profiling

This self-validating workflow couples thermal analysis with mass spectrometry to identify the exact temperatures at which specific bonds break.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 2.0–5.0 mg of the compound into an alumina (Al₂O₃) crucible . Crucial Causality: Avoid using transition metal crucibles (like copper or iron), as these metals can artificially lower the activation energy for nitro group reduction and catalyze premature decomposition.

  • Purge and Atmosphere: Place the crucible in the TGA-DSC instrument. Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 15 minutes. This establishes an inert atmosphere, preventing oxidative degradation from masking the intrinsic thermal breakdown.

  • Heating Program: Initiate a linear heating ramp of 10 °C/min from 25 °C to 600 °C.

  • Evolved Gas Analysis (EGA): Route the exhaust gas through a heated transfer line (maintained strictly at 250 °C to prevent condensation of heavy volatiles) directly into a Mass Spectrometer (MS).

  • Data Interpretation (Self-Validation):

    • Monitor the DSC curve for an initial endotherm (melting point).

    • Identify the first TGA mass drop. Correlate this with an MS signal at m/z 44 (CO₂ evolution), validating the exact onset of decarboxylation .

    • Identify the subsequent sharp DSC exotherm. Correlate this with MS signals at m/z 30 (NO) and 46 (NO₂), validating the onset of denitration .

Part 5: Visualizations

Pathway A 2-Hydroxy-5-methyl- 3-nitrobenzoic acid B Decarboxylation (Loss of CO2) A->B > 150°C D Denitration / Cleavage (Loss of NOx) A->D > 250°C C 2-Methyl-6-nitrophenol B->C E Carbonaceous Residue C->E > 300°C D->E

Thermal degradation pathways of 2-hydroxy-5-methyl-3-nitrobenzoic acid.

Workflow S1 Sample Prep (2-5 mg in Alumina) S2 TGA-DSC Analysis (Ramp 10°C/min) S1->S2 S3 Evolved Gas Transfer (Heated to 250°C) S2->S3 Volatiles S5 Kinetic Modeling (Determine Ea) S2->S5 Thermal Data S4 MS Analysis (m/z 44, 30, 46) S3->S4

Self-validating TGA-DSC-MS workflow for thermal profiling.

References

  • Title: Decomposition of MMA by decarboxylation and formation of 2-methylpropene Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Extraction for 2-Hydroxy-5-methyl-3-nitrobenzoic Acid

Welcome to the dedicated technical support guide for the solvent extraction of 2-hydroxy-5-methyl-3-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the solvent extraction of 2-hydroxy-5-methyl-3-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles to empower you to not only solve problems but also proactively optimize your extraction workflows.

Foundational Principles: The Chemistry of Extraction

2-Hydroxy-5-methyl-3-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid group (-COOH), a phenolic hydroxyl group (-OH), and a nitro group (-NO2), dictates its extraction behavior[1]. The key to successful solvent extraction lies in manipulating the equilibrium between its neutral (protonated) and ionic (deprotonated) forms.

  • In its neutral form , the molecule is more nonpolar and exhibits higher solubility in organic solvents.

  • In its ionic (salt) form , created by deprotonating the carboxylic acid in a basic aqueous solution, the molecule becomes highly polar and preferentially dissolves in the aqueous phase[1][2].

This pH-dependent solubility is the primary lever for its separation from other neutral or basic impurities[3][4]. The goal is to adjust the pH of the aqueous phase to ensure the target molecule is in its desired form for partitioning into the chosen solvent.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing likely causes and actionable solutions.

Q1: Why is my extraction yield of 2-hydroxy-5-methyl-3-nitrobenzoic acid consistently low?

Low recovery is the most frequent challenge and can stem from several factors.

Possible Causes & Solutions:

  • Incorrect pH of the Aqueous Phase: The most critical parameter is the pH of the aqueous solution from which you are extracting. The carboxylic acid group must be fully protonated to move into the organic layer.

    • Causality: For an acidic compound like this, the pH of the aqueous phase must be significantly lower than its pKa to exist in its neutral, organic-soluble form[4]. If the pH is too high, a portion of the compound will remain as the water-soluble carboxylate salt.

    • Solution: Adjust the pH of your aqueous solution to be at least 2 pH units below the pKa of the carboxylic acid group. For substituted benzoic acids, a pH of ≤ 2 is a robust starting point. Use a strong acid like 1M HCl to acidify the solution before extraction.

  • Inappropriate Solvent Choice: The selected organic solvent may not be optimal for this specific molecule.

    • Causality: An ideal solvent should have a high affinity for the neutral form of the analyte and be immiscible with water[2][5].

    • Solution: Ethyl acetate and diethyl ether are excellent starting choices due to their ability to hydrogen bond with the analyte's hydroxyl and carboxylic acid groups, enhancing solubility[6][7]. Avoid highly nonpolar solvents like hexane unless your compound is significantly less polar. Refer to the solvent properties table below to make an informed choice.

  • Insufficient Partitioning: A single extraction may not be enough to transfer the majority of the compound.

    • Causality: The distribution coefficient (K) dictates how the analyte partitions between the two phases. It is rare for K to be so high that a single extraction is quantitative.

    • Solution: Perform multiple extractions (typically 3) with smaller volumes of organic solvent. Three extractions with 50 mL of solvent are significantly more efficient than one extraction with 150 mL.

  • "Salting Out" Effect is Not Utilized: High polarity of the aqueous phase can be a hindrance.

    • Causality: The solubility of organic compounds in water can be reduced by increasing the ionic strength of the aqueous phase.

    • Solution: Saturate the aqueous phase with a salt like sodium chloride (NaCl) before extraction. This makes the aqueous phase more polar, "pushing" the less polar, neutral acid into the organic layer and increasing the partition coefficient[4].

Q2: An emulsion has formed between the two layers and they won't separate. What should I do?

Emulsions are a common physical problem in liquid-liquid extractions, appearing as a foggy or third layer at the interface.

Possible Causes & Solutions:

  • Excessive Mixing Energy: Shaking the separatory funnel too vigorously can create fine droplets that are slow to coalesce.

    • Solution: Instead of vigorous shaking, use gentle but consistent inversions of the separatory funnel for 1-2 minutes.

  • Presence of Particulate Matter or Surfactant-like Impurities: These can stabilize emulsions.

    • Solution:

      • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.

      • Add Brine: Add a small amount of saturated NaCl solution (brine). This increases the ionic strength and density of the aqueous layer, which often helps break the emulsion[5].

      • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod.

      • Centrifugation: For small volumes, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method.

Q3: The final product is impure. How can I improve its purity?

Contamination often arises from co-extraction of other compounds with similar properties.

Possible Causes & Solutions:

  • Co-extraction of Neutral Impurities: Neutral organic compounds in your initial mixture will be extracted into the organic solvent along with your desired acid.

    • Solution: Implement a "back-extraction" or "acid-base wash."

      • Perform the initial extraction from an acidified aqueous solution into an organic solvent (e.g., ethyl acetate). This transfers your acid and any neutral impurities to the organic layer.

      • Separate the organic layer and then extract it with a basic aqueous solution (e.g., 1M NaHCO₃ or Na₂CO₃). This will convert your desired acid into its water-soluble salt, pulling it into the new aqueous layer while leaving the neutral impurities behind in the organic layer.

      • Discard the organic layer containing the impurities.

      • Re-acidify the clean aqueous layer with a strong acid (e.g., HCl) to precipitate your pure 2-hydroxy-5-methyl-3-nitrobenzoic acid, which can then be collected by filtration or extracted into a fresh portion of organic solvent[2][3].

  • Co-extraction of Other Acidic Impurities: If your mixture contains other acidic compounds, a simple acid-base extraction may not separate them.

    • Solution: This scenario requires more advanced techniques.

      • Fractional pH Extraction: If the pKa values of the acidic compounds are sufficiently different (by at least 2 pKa units), you can perform extractions at intermediate pH values to selectively deprotonate and extract one acid at a time.

      • Chromatography: If the acidic impurities have similar pKa values, column chromatography of the final extracted material is the most effective purification method.

Frequently Asked Questions (FAQs)

  • What is the best organic solvent for this extraction? Ethyl acetate is often the best initial choice. It has moderate polarity, is an excellent solvent for substituted benzoic acids, and has a lower tendency to form stable emulsions compared to diethyl ether. Refer to the table below for a comparison.

  • How does temperature affect the extraction? Generally, increasing the temperature can slightly increase the solubility of the compound in both phases but may also increase the mutual solubility of the solvents, potentially complicating phase separation[5]. For most lab-scale applications, performing the extraction at ambient temperature (20-25°C) is standard and effective.

  • Why must I vent the separatory funnel? Solvents like diethyl ether and dichloromethane have low boiling points and high vapor pressures. The heat from your hands and the heat generated from mixing acid/base solutions can cause pressure to build up inside the separatory funnel. Frequent venting (pointing the stopcock away from yourself and others) is a critical safety step to prevent the stopper from being ejected.

  • How do I dry the final organic extract? After the final extraction, the organic layer will be saturated with a small amount of water. This water must be removed before evaporating the solvent. Add an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic extract, swirl, and let it sit for 5-10 minutes until the solvent is clear. Then, filter or decant the dried solvent away from the drying agent.

Data & Protocols

Table 1: Properties of Common Extraction Solvents
SolventFormulaDensity (g/mL)Boiling Point (°C)Water MiscibilityNotes
Ethyl Acetate C₄H₈O₂0.90277.1Low (3.3 g/100 mL)Good all-around choice. Less flammable than ether. Will be the top layer.
Diethyl Ether C₄H₁₀O0.71334.6Low (6.9 g/100 mL)Excellent solvent but highly flammable and volatile. Prone to peroxide formation. Will be the top layer.
Dichloromethane CH₂Cl₂1.32639.6Low (1.3 g/100 mL)Dense, non-flammable. Effective solvent. Will be the bottom layer[2].
Toluene C₇H₈0.867110.6Very LowGood for less polar compounds; less effective for this molecule due to its polar functional groups.
Diagram 1: Chemical Equilibrium in Extraction

This diagram illustrates the pH-dependent equilibrium that governs the extraction process.

G cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase cluster_conditions organic_acid 2-Hydroxy-5-methyl-3-nitrobenzoic Acid (Neutral Form, R-COOH) Soluble in Organic Solvent aqueous_salt 2-Hydroxy-5-methyl-3-nitrobenzoate (Ionic Form, R-COO⁻) Soluble in Water organic_acid->aqueous_salt Partition Equilibrium Governed by pH low_ph Low pH (e.g., pH < 2) Favors Neutral Form (Extraction into Organic) low_ph->organic_acid Drives Equilibrium Left high_ph High pH (e.g., pH > 8) Favors Ionic Form (Extraction into Aqueous) high_ph->aqueous_salt Drives Equilibrium Right

Caption: pH control dictates the compound's form and phase preference.

Standard Protocol for Optimizing Extraction

This protocol outlines a systematic approach to finding the best conditions for your specific sample matrix.

  • Preparation:

    • Dissolve a known quantity of your crude mixture containing 2-hydroxy-5-methyl-3-nitrobenzoic acid in a suitable aqueous solution (e.g., deionized water or a buffer). If the crude material is not water-soluble, dissolve it in a minimal amount of a water-miscible organic solvent like ethanol first, then dilute with water.

  • Acidification:

    • Transfer the aqueous solution to a separatory funnel.

    • Slowly add 1M HCl dropwise while monitoring with a pH meter or pH paper. Adjust to a final pH of ~2.0.

  • Initial Extraction:

    • Add a volume of your chosen organic solvent (e.g., ethyl acetate, approximately 1/3 the volume of the aqueous layer).

    • Stopper the funnel, invert it, and vent immediately.

    • Gently invert the funnel repeatedly for 1-2 minutes, venting frequently.

    • Place the funnel in a ring stand and allow the layers to fully separate.

    • Drain the lower layer (aqueous if using ethyl acetate) into a beaker. Drain the upper organic layer into a separate clean flask.

  • Repeat Extraction:

    • Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh portions of the organic solvent.

    • Combine all organic extracts.

  • Washing & Drying:

    • (Optional Purity Step) Wash the combined organic extracts with brine (saturated NaCl solution) to remove excess water and help break any minor emulsions.

    • Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄). The solvent should turn from cloudy to clear.

  • Isolation:

    • Filter the dried organic solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the extracted compound.

  • Analysis:

    • Analyze the yield and purity of the extracted material using appropriate techniques (e.g., HPLC, NMR, melting point). Compare results from different solvents or pH conditions to determine the optimal procedure.

Diagram 2: Experimental Workflow for Troubleshooting

This flowchart provides a logical path for diagnosing and solving extraction problems.

G start Start: Crude Sample Containing Target Acid prep 1. Dissolve in Aqueous Phase & Acidify to pH < 2 start->prep extract 2. Extract with Organic Solvent (e.g., Ethyl Acetate, 3x) prep->extract separate 3. Separate Layers extract->separate analyze 4. Dry & Evaporate Organic Layer Analyze Product separate->analyze Clear Separation emulsion Problem: Emulsion Forms separate->emulsion No Clear Separation low_yield Problem: Low Yield analyze->low_yield < 85% Recovery impure Problem: Impure Product analyze->impure Low Purity by HPLC/NMR solve_emulsion Solution: - Let stand - Add Brine - Centrifuge emulsion->solve_emulsion solve_yield Solution: - Check pH is < 2 - Use better solvent - Add salt (NaCl) - More extractions low_yield->solve_yield solve_purity Solution: - Implement back-extraction with aq. NaHCO₃ wash - Recrystallize/Chromatography impure->solve_purity solve_emulsion->separate Problem Solved solve_yield->start Re-run Experiment solve_purity->analyze Re-purify Product

Caption: A systematic workflow for identifying and resolving extraction issues.

References

  • EvitaChem. (n.d.). Buy Ethyl 2-hydroxy-5-methyl-3-nitrobenzoate (EVT-8554948).
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • EvitaChem. (n.d.). Buy 2-Hydroxy-5-methyl-3-nitrobenzoic acid (EVT-3191403).
  • Wikipedia. (n.d.). Acid–base extraction.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • University of Rochester, Department of Chemistry. (n.d.). About Workup.
  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.

Sources

Reference Data & Comparative Studies

Validation

Purity Validation of 2-Hydroxy-5-Methyl-3-Nitrobenzoic Acid: A Comparative Guide to LC-MS/MS vs. HPLC-UV

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of validating the purity of highly functionalized aromatic intermediates. 2-hydroxy-5-methyl-3-nitrobenzoic acid (C₈H₇NO₅) is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure—featuring a carboxylic acid, a phenolic hydroxyl, a methyl group, and a strongly electron-withdrawing nitro group—makes it both chemically versatile and analytically demanding.

Because nitroaromatic compounds are often flagged as potential mutagenic impurities, validating their purity at trace levels is non-negotiable under modern regulatory frameworks[1]. This guide provides a comprehensive, objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), strictly adhering to the modernized[2].

Methodological Causality: Why LC-MS/MS?

While HPLC-UV is the workhorse of pharmaceutical quality control due to its robustness and cost-effectiveness, it relies entirely on chromophoric absorption. 2-hydroxy-5-methyl-3-nitrobenzoic acid has a strong UV absorbance profile due to its conjugated aromatic system. However, when evaluating trace-level impurities (e.g., positional isomers or des-methyl degradants), HPLC-UV often falls short in specificity. Co-eluting impurities with similar chromophores will obscure accurate quantification[3].

LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, bypasses this limitation through mass-based selectivity[4].

  • The Ionization Causality: By leveraging Electrospray Ionization (ESI) in negative mode, we take advantage of the easily deprotonated carboxylic acid (pKa ~2.5) and phenolic hydroxyl groups. This generates a highly stable precursor ion [M-H]⁻ at m/z 196.1.

  • The Fragmentation Causality: Collision-induced dissociation (CID) strips away specific functional groups (e.g., loss of CO₂ yielding m/z 152.1). This mass-to-charge (m/z) transition creates a highly specific analytical filter, ensuring that even if an impurity co-elutes chromatographically, it is resolved mass-spectrometrically.

Analytical Validation Workflow

The following diagram illustrates the logical progression of our self-validating analytical workflow, designed to meet ICH Q2(R2) requirements.

G Start Purity Validation Workflow (ICH Q2(R2) Compliant) Prep Sample Preparation Standard & Matrix Spiking Start->Prep LC Chromatographic Separation (UHPLC, C18, Gradient) Prep->LC MS MS/MS Detection (ESI Negative, MRM Mode) LC->MS Data Data Acquisition & Processing (Quantification vs. Calibration) MS->Data Decision Validation Criteria Met? (LOD/LOQ, Linearity, Accuracy) Data->Decision Pass Method Validated Ready for Routine Testing Decision->Pass Yes Fail Method Optimization (Adjust LC/MS parameters) Decision->Fail No Fail->Prep Revise

ICH Q2(R2) guided LC-MS/MS purity validation workflow for pharmaceutical intermediates.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. System suitability testing (SST) and internal standard (IS) normalization are built directly into the workflow to continuously verify method performance and correct for matrix-induced ion suppression[3].

Step 1: Sample and Standard Preparation
  • Diluent Selection: Prepare a diluent of Methanol:Water (50:50, v/v). Causality: This ensures complete solubilization of the hydrophobic aromatic ring while matching initial mobile phase conditions to prevent peak fronting.

  • Internal Standard (IS) Spiking: Use a stable isotope-labeled analog (e.g., ¹³C₆-labeled 2-hydroxy-5-methyl-3-nitrobenzoic acid). Spike all blanks, standards, and samples with a constant IS concentration of 50 ng/mL.

  • Calibration Curve: Prepare a 7-point serial dilution calibration curve ranging from 0.1 ng/mL to 100 ng/mL to establish the linear dynamic range.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 Reverse-Phase (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic acid in MS-grade Acetonitrile.

    • Causality: Although we are operating in MS negative mode, the acidic mobile phase keeps the carboxylic acid protonated during chromatography, ensuring strong retention on the C18 stationary phase. The ESI source voltage is sufficiently energetic to strip this proton upon ionization.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B (Wash)

    • 5.0 - 6.0 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min at a column temperature of 40°C.

Step 3: MS/MS Detection Parameters
  • Source Settings: ESI Negative Mode; Capillary Voltage at 2.5 kV; Desolvation Temperature at 400°C; Desolvation Gas (N₂) at 800 L/hr.

  • MRM Transitions:

    • Quantifier Transition: m/z 196.1 → 152.1 (Collision Energy: 15 eV). Represents the loss of CO₂.

    • Qualifier Transition: m/z 196.1 → 122.1 (Collision Energy: 25 eV). Represents the subsequent loss of the nitro/nitric oxide group.

Comparative Data Presentation

The superiority of LC-MS/MS over HPLC-UV in the context of ICH Q2(R2) validation parameters is summarized in the table below. The data reflects typical performance metrics derived from cross-validation studies of highly functionalized aromatic intermediates[4].

Validation Parameter (ICH Q2(R2))HPLC-UV (254 nm)LC-MS/MS (MRM Negative Mode)Causality / Analytical Advantage
Limit of Detection (LOD) 50 ng/mL0.05 ng/mLLC-MS/MS is 1000x more sensitive due to specific ion filtering and near-zero background noise.
Limit of Quantification (LOQ) 150 ng/mL0.15 ng/mLEssential for trace mutagenic impurity profiling (ICH M7 compliance).
Linearity Range 150 - 50,000 ng/mL0.15 - 500 ng/mLMS detectors saturate earlier; UV has a broader dynamic range for bulk assay.
Specificity Moderate (relies on RT)Excellent (relies on RT + m/z)MS/MS easily distinguishes co-eluting structural analogs without chromophore interference.
Accuracy (Recovery) 98.5 - 101.5%95.0 - 105.0%UV is highly accurate for bulk; MS requires an isotopic IS to correct for matrix effects.
Precision (%RSD at LOQ) < 5.0%< 10.0%MS/MS variability is slightly higher at ultra-trace levels but well within regulatory limits.

Conclusion

For the routine bulk assay of 2-hydroxy-5-methyl-3-nitrobenzoic acid, HPLC-UV remains a reliable and highly accurate choice. However, when the objective shifts to rigorous purity validation—specifically the detection and quantification of trace-level genotoxic impurities, or when the compound itself must be quantified as a residual intermediate in a final API—LC-MS/MS is the unequivocal gold standard[3]. By leveraging specific MRM transitions and incorporating a self-validating protocol with isotopic internal standards, analytical scientists can confidently achieve the stringent sensitivity and specificity mandated by modern regulatory agencies.

References

  • ICH Expert Working Group. "ICH Q2(R2) Validation of Analytical Procedures." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines. Available at:[Link]

  • Pharmaceutical Technology. "Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment." PharmTech, 2026. Available at: [Link]

Sources

Comparative

2-hydroxy-5-methyl-3-nitrobenzoic acid compared to other benzoic acids

An in-depth technical analysis of 2-hydroxy-5-methyl-3-nitrobenzoic acid (also known as 3-nitro-5-methylsalicylic acid) requires a rigorous understanding of its steric environment, electronic properties, and regioselecti...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 2-hydroxy-5-methyl-3-nitrobenzoic acid (also known as 3-nitro-5-methylsalicylic acid) requires a rigorous understanding of its steric environment, electronic properties, and regioselective synthesis. As a highly substituted benzoic acid derivative, it serves as a critical intermediate in the development of anti-inflammatory agents and anti-allergic tetrazole-5-carboxanilides (1)[1].

This guide objectively compares its performance and structural dynamics against other foundational benzoic acids, providing researchers with self-validating experimental protocols for its synthesis and downstream modification.

Structural Dynamics: Causality of Substituent Effects

The pharmacological and chemical utility of 2-hydroxy-5-methyl-3-nitrobenzoic acid stems from the synergistic effects of its three functional groups on the benzoic acid core (2)[2]:

  • 2-Hydroxyl (-OH): Acts as a strong electron-donating group via resonance, increasing water solubility and enabling crucial hydrogen bonding within the active sites of cyclooxygenase (COX) enzymes.

  • 5-Methyl (-CH3): Increases the molecule's overall lipophilicity. From a synthetic standpoint, this group provides essential steric hindrance at the C5 position, preventing unwanted oxazine byproducts during nitration.

  • 3-Nitro (-NO2): A powerful electron-withdrawing group that increases the acidity of the carboxylic acid and modulates the electron density of the aromatic ring, directly influencing receptor binding affinities in pain and inflammation pathways.

SAR Core Benzoic Acid Core (Scaffold) OH 2-Hydroxyl (-OH) Increases Acidity & H-Bonding Core->OH C2 Position CH3 5-Methyl (-CH3) Steric Hindrance & Lipophilicity Core->CH3 C5 Position NO2 3-Nitro (-NO2) Electron-Withdrawing & Reactivity Core->NO2 C3 Position Target Enhanced COX Inhibition & Anti-Allergic Activity OH->Target CH3->Target NO2->Target

Fig 1: Substituent effects on the benzoic acid core driving pharmacological activity.

Comparative Performance Data

To understand the unique profile of 2-hydroxy-5-methyl-3-nitrobenzoic acid, we must benchmark it against its less-substituted precursors and analogs. The addition of methyl and nitro groups fundamentally alters the molecule's steric profile and reactivity.

CompoundSubstituted GroupsSteric ProfileKey Reactivity / Application
Benzoic Acid NoneMinimalBaseline electrophilic aromatic substitution.
Salicylic Acid 2-OHLow (Intramolecular H-bond)NSAID precursor; prone to multi-site nitration.
5-Methylsalicylic Acid 2-OH, 5-CH3Moderate (C5 blocked)Precursor; effectively directs electrophiles to C3.
3-Nitrobenzoic Acid 3-NO2Low (Electron-withdrawn)Dye intermediate; lacks COX-inhibiting H-bonds.
2-Hydroxy-5-methyl-3-nitrobenzoic acid 2-OH, 5-CH3, 3-NO2High (Crowded ortho/meta)COX inhibitor; Anti-allergic tetrazole intermediate.

Experimental Workflows & Self-Validating Protocols

The synthesis and modification of this compound rely heavily on regioselective control. Below are field-proven, self-validating methodologies for synthesizing the compound and its ester derivative.

Protocol A: Regioselective Nitration of 5-Methylsalicylic Acid

The causality behind this protocol lies in leveraging the C5 methyl group. Because the C5 position is sterically blocked, electrophilic aromatic substitution (nitration) is forced to the C3 position. Maintaining strict temperature control (0–5°C) is a thermodynamic necessity to prevent oxidative cleavage and over-reaction (3)[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of 5-methylsalicylic acid in 40 mL of concentrated sulfuric acid (H₂SO₄) in a round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-salt bath. Allow the solution to cool strictly to 0–5°C.

  • Nitration: Prepare a nitrating mixture of 5 mL concentrated nitric acid (HNO₃) and 5 mL concentrated H₂SO₄. Add this mixture dropwise to the flask over 30 minutes, maintaining vigorous stirring.

  • Reaction: Continue stirring for 2 hours at 0–5°C.

  • Precipitation & Validation: Pour the reaction mixture over 200 g of crushed ice.

    • Self-Validation Check: The sudden shift in solvent polarity forces the highly hydrophobic nitro-aromatic product to precipitate. The formation of a distinct yellow solid visually confirms successful nitration (the starting material is colorless).

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with ice-cold distilled water until the filtrate is pH neutral, and recrystallize from ethanol to achieve >80% yield.

Protocol B: Fischer Esterification to Ethyl 2-hydroxy-5-methyl-3-nitrobenzoate

Transforming the acid into an ester (Ethyl 2-hydroxy-5-methyl-3-nitrobenzoate) increases its lipophilicity for biological assays. Due to the steric shielding provided by the ortho-hydroxyl and meta-nitro groups, extended reflux is required (4)[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of 2-hydroxy-5-methyl-3-nitrobenzoic acid in 50 mL of absolute ethanol.

  • Catalysis: Add 3.0 mL of concentrated H₂SO₄. The acid acts dually to protonate the sterically hindered carbonyl oxygen and to sequester water, driving the equilibrium forward.

  • Reflux: Heat the mixture under reflux for 4 to 6 hours.

  • Neutralization & Validation: Cool the mixture to room temperature and slowly add saturated sodium bicarbonate (NaHCO₃) solution.

    • Self-Validation Check: Ceasing of CO₂ effervescence confirms the complete neutralization of the acid catalyst and any unreacted starting carboxylic acid, ensuring high purity of the organic ester layer.

  • Extraction: Extract the ester using ethyl acetate, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure.

Workflow Start 5-Methylsalicylic Acid (Starting Material) Nitration Nitration (HNO3 / H2SO4) Temp: 0–5°C Start->Nitration Control Regioselective Control (C5 Methyl Blocks Byproducts) Nitration->Control Intermediate 2-Hydroxy-5-methyl-3-nitrobenzoic acid (>80% Yield) Control->Intermediate Esterification Fischer Esterification (Ethanol + H2SO4 Reflux) Intermediate->Esterification Product Ethyl 2-hydroxy-5-methyl-3-nitrobenzoate (Final Product) Esterification->Product

Fig 2: Synthetic workflow for regioselective nitration and subsequent esterification.

References

  • Google Patents.US4442115A - 2'Hydroxy tetrazole-5-carboxanilides and anti-allergic use thereof.

Sources

Validation

A Comparative Guide to Nitrating Agents for the Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals The synthesis of 2-hydroxy-5-methyl-3-nitrobenzoic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals, hinges on t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-hydroxy-5-methyl-3-nitrobenzoic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals, hinges on the critical step of nitration. The choice of nitrating agent is a pivotal decision that profoundly influences reaction yield, regioselectivity, and operational safety. This guide provides an in-depth comparison of common nitrating agents for the synthesis of this target molecule, offering experimental insights and data to inform your selection process.

The Chemistry of Nitration: A Mechanistic Overview

The nitration of 2-hydroxy-5-methylbenzoic acid (also known as 5-methylsalicylic acid) is an electrophilic aromatic substitution reaction. The reaction's success depends on the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. The regiochemical outcome—the position at which the nitro group is introduced—is governed by the directing effects of the substituents already present on the benzene ring: the hydroxyl (-OH), methyl (-CH₃), and carboxylic acid (-COOH) groups.

The hydroxyl and methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The powerful activating and ortho-, para-directing influence of the hydroxyl group is the dominant factor in determining the position of nitration.

Comparative Analysis of Nitrating Agents

This section details the performance of two primary nitrating systems for the synthesis of 2-hydroxy-5-methyl-3-nitrobenzoic acid: the conventional mixed acid system (a combination of nitric and sulfuric acids) and a nitric acid/acetic acid system.

Mixed Acid (HNO₃/H₂SO₄): The Workhorse Reagent

The combination of concentrated nitric acid and concentrated sulfuric acid is the most widely employed nitrating agent in both laboratory and industrial settings. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.[1]

Causality Behind Experimental Choices: The use of a strong acid like sulfuric acid is crucial for generating a high concentration of the nitronium ion, which is necessary to overcome the deactivating effect of the carboxylic acid group and drive the reaction to completion. The reaction is typically conducted at low temperatures (0-5 °C) to control the highly exothermic nature of the reaction and to minimize the formation of byproducts, including dinitrated species.

Experimental Protocol: Nitration of 2-Hydroxy-5-methylbenzoic Acid with Mixed Acid

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2.0 equivalents) while cooling in an ice bath. This mixture should be prepared fresh and kept cold.

  • Dissolution of the Substrate: In a reaction vessel equipped with a stirrer and a thermometer, dissolve 2-hydroxy-5-methylbenzoic acid (1.0 equivalent) in concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of the starting material. Maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for a specified period (typically 1-2 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid product will precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual acids. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Performance Data:

Nitrating AgentStarting MaterialTemperatureYield of 3-nitro isomerIsomer SelectivityReference
HNO₃/H₂SO₄ 2-hydroxy-5-methylbenzoic acid0-5 °C>80%High for the 3-nitro isomer[2]

Workflow Diagram:

mixed_acid_nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification HNO3 Conc. HNO₃ Nitrating_Mix Nitrating Mixture (NO₂⁺ formation) HNO3->Nitrating_Mix Protonation H2SO4_cat Conc. H₂SO₄ H2SO4_cat->Nitrating_Mix Reaction_Vessel Reaction at 0-5 °C Nitrating_Mix->Reaction_Vessel Dropwise addition Start_Mat 2-hydroxy-5-methylbenzoic acid in Conc. H₂SO₄ Start_Mat->Reaction_Vessel Quench Pour onto ice Reaction_Vessel->Quench Filter Vacuum Filtration Quench->Filter Recrystallize Recrystallization Filter->Recrystallize Product 2-hydroxy-5-methyl- 3-nitrobenzoic acid Recrystallize->Product

Caption: Workflow for the synthesis of 2-hydroxy-5-methyl-3-nitrobenzoic acid using a mixed acid nitrating agent.

Nitric Acid in Acetic Acid (HNO₃/AcOH): A Milder Alternative

For substrates that are highly activated and prone to over-oxidation or dinitration, a milder nitrating system is often preferred. A solution of nitric acid in acetic acid provides a less aggressive medium for nitration compared to the strongly acidic environment of mixed acid.

Causality Behind Experimental Choices: Acetic acid serves as a solvent and moderates the reactivity of nitric acid. While the concentration of the nitronium ion is lower than in mixed acid, it is often sufficient for the nitration of activated aromatic rings. This system can offer improved selectivity and a safer reaction profile due to the reduced exothermicity. The reaction may require slightly higher temperatures or longer reaction times to achieve complete conversion. For the closely related salicylic acid, this system has been shown to produce a good yield of the 5-nitro isomer, which is analogous to the 3-nitro position in our target synthesis.[3]

Experimental Protocol: Nitration of Salicylic Acid with Nitric Acid in Acetic Acid (Adapted for 2-Hydroxy-5-methylbenzoic Acid)

  • Dissolution of Substrate: Dissolve 2-hydroxy-5-methylbenzoic acid (1.0 equivalent) in glacial acetic acid in a reaction vessel.

  • Cooling: Cool the solution in an ice bath to approximately 10-15 °C.

  • Addition of Nitrating Agent: Slowly add concentrated nitric acid (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature below 20 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

  • Work-up: Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent.

Performance Data (Based on Salicylic Acid Nitration):

Nitrating AgentStarting MaterialTemperatureYield of Mononitro IsomersIsomer SelectivityReference
HNO₃/AcOH Salicylic AcidRoom Temp.~50-60%Good for 5-nitro isomer[3]

Logical Relationship Diagram:

logical_relationship Start 2-hydroxy-5-methylbenzoic acid Directing_Effects Directing Effects: -OH (ortho, para, activating) -CH₃ (ortho, para, activating) -COOH (meta, deactivating) Start->Directing_Effects OH_Dominance Dominant -OH group directs to positions 3 and 5 Directing_Effects->OH_Dominance Product_3_Nitro 3-Nitro Isomer (Desired Product) OH_Dominance->Product_3_Nitro Steric hindrance from -COOH favors position 3 Product_5_Nitro 5-Nitro Isomer (Potential Byproduct) OH_Dominance->Product_5_Nitro

Caption: Logical flow of directing effects influencing the regioselectivity of nitration.

Conclusion and Recommendations

Both mixed acid and nitric acid in acetic acid are viable nitrating agents for the synthesis of 2-hydroxy-5-methyl-3-nitrobenzoic acid.

  • Mixed acid (HNO₃/H₂SO₄) is the more powerful and faster nitrating agent, providing high yields of the desired 3-nitro isomer.[2] However, it requires careful temperature control due to its high exothermicity and involves the use of large quantities of corrosive sulfuric acid.

  • Nitric acid in acetic acid (HNO₃/AcOH) offers a milder and potentially safer alternative. While the reaction may be slower and the overall yield might be slightly lower, it can provide good selectivity and simplifies the work-up procedure.[3]

For researchers aiming for high yield and efficiency, the mixed acid system with strict temperature control is the recommended choice. For applications where safety and milder conditions are a priority, the nitric acid in acetic acid system presents a compelling alternative. The choice ultimately depends on the specific requirements of the synthesis, available equipment, and safety considerations.

References

  • Di Somma, I., Andreozzi, R., Canterino, M., & Marotta, R. (2006). Salicylic Acid Nitration by Means of Nitric Acid/Acetic Acid System: Chemical and Kinetic Characterization. Organic Process Research & Development, 10(6), 1164–1170. [Link].

  • Common Organic Chemistry. Nitration Mechanism (HNO3 + H2SO4). Common Organic Chemistry. Accessed March 20, 2024. [Link].

Sources

Safety & Regulatory Compliance

Safety

2-Hydroxy-5-methyl-3-nitrobenzoic acid proper disposal procedures

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Hydroxy-5-methyl-3-nitrobenzoic acid. Adherence to these protocols is essential for maintaining...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Hydroxy-5-methyl-3-nitrobenzoic acid. Adherence to these protocols is essential for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This document synthesizes established best practices and regulatory standards to provide a self-validating system for waste management.

Hazard Characterization and Immediate Safety

Primary Hazards:

  • Skin and Eye Irritation: Classified as a skin irritant (Category 2) and a serious eye irritant (Category 2/2A).[1][3][7][8] Direct contact can cause redness, pain, and potential damage.

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2][8] Inhalation of dust should be avoided.

  • Acute Oral Toxicity: Considered harmful if swallowed.[4][8]

Mandatory Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is required at all times when handling 2-Hydroxy-5-methyl-3-nitrobenzoic acid and its waste:

Hazard CategoryRequired PPEStandard
Eye/Face Protection Safety goggles with side-shields or a face shield.EN 166 (EU) or ANSI Z87.1 (US)
Hand Protection Nitrile rubber protective gloves.EN 374
Skin/Body Protection Impervious laboratory coat and appropriate clothing to prevent skin exposure.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If dust generation is unavoidable, use a NIOSH/MSHA or EN 136 approved respirator.

Source: Synthesized from multiple SDS recommendations.[2][3][7][8]

Regulatory Framework: EPA and RCRA Compliance

The disposal of 2-Hydroxy-5-methyl-3-nitrobenzoic acid is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This "cradle-to-grave" system mandates that hazardous waste is managed safely from generation to final disposal.

Your laboratory is a "generator" of hazardous waste and must comply with federal and state regulations.[9][10] Key responsibilities include:

  • Waste Determination: You must determine if your waste is hazardous.[6][9] Based on its properties, 2-Hydroxy-5-methyl-3-nitrobenzoic acid would likely be classified as a toxic waste.[9]

  • EPA Identification Number: Small and large quantity generators must have an EPA ID number to dispose of hazardous waste.[9]

  • Record Keeping: All records related to waste generation and disposal must be maintained for at least three years.[9]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of 2-Hydroxy-5-methyl-3-nitrobenzoic acid waste.

Step 1: Waste Segregation and Container Selection

Proper segregation is the foundation of safe waste management.

  • Designate a Waste Stream: Dedicate a specific waste container for 2-Hydroxy-5-methyl-3-nitrobenzoic acid and any materials contaminated with it (e.g., gloves, weigh boats, contaminated absorbent pads).

  • Incompatible Materials: This compound is incompatible with strong oxidizing agents and strong bases.[1] NEVER mix these materials in the same waste container to prevent violent reactions.

  • Container Choice:

    • Use the original chemical container if it is in good condition.[5]

    • If unavailable, use a high-density polyethylene (HDPE) or other chemically compatible plastic container with a secure, screw-top lid.[11]

    • Ensure the container is free of leaks, cracks, or external residue.[5][12]

Step 2: Labeling the Hazardous Waste Container

Accurate labeling is a strict regulatory requirement.

  • Affix a Hazardous Waste Label: As soon as you designate a container for waste, affix a fully completed hazardous waste tag.[12]

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-Hydroxy-5-methyl-3-nitrobenzoic acid." Do not use abbreviations.

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first drop of waste enters the container).

    • The name of the principal investigator or laboratory contact.[13]

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation.[6][11]

  • Designate an SAA: Store the waste container in a designated SAA within your laboratory. This area must be under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a clean, compatible secondary containment bin to collect any potential spills.[12][14]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times except when you are actively adding waste.[6][11][12][14] This is a common regulatory violation and safety hazard.

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (P-list), the limit is one quart.[11] Once this limit is reached, the waste must be removed within three days.

Step 4: Arranging for Professional Disposal

Hazardous chemical waste must never be poured down the drain or disposed of in regular trash.[5][11][12]

  • Request Pickup: Contact your institution's Environmental Health & Safety (EH&S) or a licensed hazardous waste disposal company to arrange for pickup.[11]

  • Manifest System: For off-site transport, a hazardous waste manifest is required to track the waste to its final treatment, storage, and disposal facility (TSDF).[10] Your EH&S office will typically manage this process.

  • Incineration: The recommended disposal method for this type of organic chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[15]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the area and alert others in the lab.

  • Don PPE: Wear the appropriate PPE as detailed in Section 1.

  • Contain the Spill:

    • For a small solid spill, gently cover the material with an absorbent pad.

    • Dampen the spilled material with a suitable solvent like alcohol or acetone to prevent dust from becoming airborne.[16][17]

  • Clean-Up:

    • Carefully sweep up the dampened material and place it into a designated hazardous waste container.[2][15]

    • Clean the spill area with alcohol or a soap and water solution.[16]

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, gloves, etc.) must be disposed of as hazardous waste.[5][12]

  • Seek Assistance: If the spill is large or you are unsure how to proceed, contact your institution's EH&S for assistance.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Hydroxy-5-methyl-3-nitrobenzoic acid.

G Disposal Workflow: 2-Hydroxy-5-methyl-3-nitrobenzoic acid cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A 1. Characterize Waste (Assume Hazardous) B 2. Don Mandatory PPE (Gloves, Goggles, Lab Coat) A->B Safety First C 3. Select Compatible Container (e.g., HDPE) B->C Begin Waste Collection D 4. Affix Hazardous Waste Label (Complete All Fields) C->D E 5. Add Waste to Container in Satellite Accumulation Area (SAA) D->E F 6. Keep Container Closed & in Secondary Containment E->F G 7. Container Full or Accumulation Time Limit Reached F->G Monitor Status H 8. Request Pickup from EH&S or Licensed Disposal Company G->H I 9. Professional Disposal (e.g., Incineration) H->I Spill EMERGENCY Spill Occurs Spill_Proc Follow Spill Management Protocol (Evacuate, Contain, Clean, Dispose) Spill->Spill_Proc Spill_Proc->E Contaminated materials enter waste stream

Caption: Decision workflow for the safe disposal of 2-Hydroxy-5-methyl-3-nitrobenzoic acid.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Steps in Complying with Regul
  • Laboratory Chemical Waste Management Practices. Duke Safety.
  • EPA Hazardous Waste Regul
  • Summary Chart of Hazardous Waste Permitting Regul
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • SAFETY DATA SHEET for 2-Methyl-3-nitrobenzoic acid. Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 2-Nitrobenzoic acid. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • 2-Hydroxy-5-methyl-3-nitrobenzaldehyde chemical properties. Benchchem.
  • Methyl 2-hydroxy-3-nitrobenzoate - SAFETY D
  • 4-Hydroxy-3-methoxy-5-nitrobenzoic acid-SDS. MedChemExpress.
  • Proper Disposal and Handling of 4-methyl-3-nitro-benzoic acid (MNBA). Benchchem.
  • Hazardous Waste Disposal Procedures. Michigan Technological University.
  • 2-Hydroxy-5-nitrobenzaldehyde - Safety D
  • SAFETY DATA SHEET for 2-Methyl-5-nitrobenzoic Acid. Tokyo Chemical Industry.
  • 2-METHYL-5-NITROBENZOIC ACID - CAMEO Chemicals. NOAA.
  • 3-Nitrobenzoic acid - Safety D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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